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Core Science & Biosynthesis

Foundational

3-(5-Methyl-3-thienyl)azetidine: Structural Profiling, Bioisosterism, and Synthetic Methodologies in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic replacement of traditional planar or highly basic ring systems is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of traditional planar or highly basic ring systems is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(5-Methyl-3-thienyl)azetidine has emerged as a highly specialized, premium building block for drug discovery. By fusing the conformational rigidity and favorable basicity of an azetidine ring with the metabolic stability and lipophilicity of a 5-methylthiophene moiety, this fragment allows researchers to fine-tune molecular properties. This technical whitepaper details the physicochemical profiling, bioisosteric rationale, and expert-level synthetic protocols required to successfully integrate this scaffold into active pharmaceutical ingredients (APIs).

Chemical Structure & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in rational drug design. 3-(5-Methyl-3-thienyl)azetidine is most frequently synthesized, stored, and utilized as a hydrochloride salt to prevent oxidative degradation and amine volatilization [1].

The structural architecture consists of a four-membered nitrogenous heterocycle (azetidine) directly bonded at the C3 position to a thiophene ring, which is "capped" at the C5 position with a methyl group.

Quantitative Data Summary

Below is a comparative breakdown of the free base versus the pharmaceutically preferred hydrochloride salt [1].

Physicochemical PropertyFree BaseHydrochloride Salt
IUPAC Name 3-(5-methylthiophen-3-yl)azetidine3-(5-methylthiophen-3-yl)azetidine hydrochloride
Molecular Formula C₈H₁₁NSC₈H₁₂ClNS
Molecular Weight 153.24 g/mol 189.71 g/mol
InChIKey N/AODUQXBLXRUYFMI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CS1)C2CNC2CC1=CC(=CS1)C2CNC2.Cl
Topological Polar Surface Area 40.3 Ų40.3 Ų
Physical State Viscous OilCrystalline Solid

Medicinal Chemistry Rationale: The Bioisosteric Advantage

The incorporation of 3-(5-Methyl-3-thienyl)azetidine into a lead compound is rarely arbitrary; it is driven by specific causality related to target binding and metabolic survival.

Escaping Flatland & Modulating Basicity

Azetidines are increasingly deployed as bioisosteres for larger saturated heterocycles like piperidines, piperazines, and pyrrolidines [2]. The causality behind this choice is twofold:

  • pKa Modulation: The secondary amine of an azetidine typically exhibits a pKa around 10.4, which is slightly less basic than a piperidine (~11.2). This subtle reduction in basicity decreases the physiological fraction of the protonated state just enough to mitigate off-target binding liabilities, particularly the blockade of the hERG potassium channel (a primary driver of cardiotoxicity)[3].

  • Structural Rigidity: The strained four-membered ring restricts the conformational space of the molecule, reducing the entropic penalty upon binding to the target protein.

Metabolic Shielding via the 5-Methyl Cap

The thiophene ring is a classic bioisostere for a phenyl ring, offering a similar spatial footprint but with a slightly more electron-rich π -system. However, unsubstituted thiophenes are highly susceptible to cytochrome P450-mediated oxidative metabolism at the electrophilic α -positions (C2 and C5), often leading to reactive epoxide or sulfoxide intermediates. By strategically placing a methyl group at the C5 position, this metabolic "soft spot" is sterically and electronically blocked. This causal design choice significantly extends the half-life of the parent drug in Human Liver Microsomes (HLM).

Synthetic Methodologies & Expert Protocols

The synthesis of 3-heteroaryl azetidines requires robust cross-coupling strategies due to the strain of the four-membered ring [4]. The most reliable, industry-standard approach is the Suzuki-Miyaura cross-coupling of a protected azetidine-boronic ester with a functionalized thiophene [5].

SynthesisWorkflow SM1 1-Boc-azetidine-3-boronic acid pinacol ester INT 1-Boc-3-(5-methyl-3-thienyl) azetidine SM1->INT Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3-Bromo-5-methylthiophene SM2->INT Suzuki-Miyaura Cross-Coupling PROD 3-(5-Methyl-3-thienyl) azetidine HCl INT->PROD 4M HCl in Dioxane RT, 2h (Deprotection)

Figure 1: Two-step synthetic workflow for 3-(5-Methyl-3-thienyl)azetidine via Suzuki-Miyaura coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-Boc-3-(5-methyl-3-thienyl)azetidine.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and minimizes competitive protodeboronation of the sensitive azetidine boronic ester.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system is utilized. Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base. The aqueous base is strictly required to form the reactive boronate complex, which is the active species in the transmetalation step.

Step-by-Step Procedure:

  • In a rigorously dried, argon-purged Schlenk flask, charge 1-Boc-azetidine-3-boronic acid pinacol ester (1.0 equiv) and 3-bromo-5-methylthiophene (1.1 equiv).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) and the inorganic base K₂CO₃ (3.0 equiv).

  • Introduce degassed 1,4-Dioxane and deionized H₂O (4:1 v/v ratio) to achieve a substrate concentration of ~0.2 M.

  • Heat the biphasic mixture to 90°C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension. As conversion exceeds 95%, the organic layer will darken (due to Pd-black formation), and TLC (Hexanes/EtOAc 3:1) will reveal the complete consumption of the UV-active 3-bromo-5-methylthiophene.

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate as a pale yellow oil.

Protocol B: Boc Deprotection & Salt Formation

Objective: Isolate 3-(5-Methyl-3-thienyl)azetidine hydrochloride.

Causality & Reagent Selection: Anhydrous 4M HCl in 1,4-dioxane is utilized instead of aqueous acids (like TFA/H₂O). The anhydrous environment prevents hydrolytic side reactions and allows the highly polar hydrochloride salt to spontaneously precipitate out of the non-polar solvent matrix, acting as an automatic purification mechanism.

Step-by-Step Procedure:

  • Dissolve the purified 1-Boc-3-(5-methyl-3-thienyl)azetidine in a minimal volume of anhydrous dichloromethane (DCM).

  • Slowly add 4M HCl in 1,4-dioxane (5.0 equiv) dropwise at 0°C.

  • Remove the ice bath and stir at room temperature.

  • Self-Validation Checkpoint: The addition of HCl will immediately trigger the evolution of isobutylene gas (visible as micro-bubbles). Within 30–60 minutes, the product will spontaneously crash out of solution as a pristine white crystalline solid. This precipitation drives the equilibrium forward and self-purifies the product from organic-soluble impurities.

  • Filter the suspension through a sintered glass funnel. Wash the filter cake generously with cold anhydrous diethyl ether to remove residual dioxane.

  • Dry the solid under high vacuum at 40°C to constant weight.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant [M+H]⁺ peak at m/z 154.1, confirming the mass of the free base.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The constrained azetidine ring produces distinct splitting patterns. The methine proton (C3-H) will appear as a multiplet around 4.0–4.2 ppm.

    • The methylene protons (C2-H₂, C4-H₂) will present as complex multiplets between 3.8 and 4.4 ppm due to the diastereotopic nature of the rigid ring.

    • The thiophene protons will appear as two finely split doublets or broad singlets around 6.8–7.2 ppm.

    • The critical C5-methyl group will appear as a sharp, integrated singlet near 2.4 ppm.

References

  • Basic Bioisosteres in Drug Design Title: Basic Bioisosteres | Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL:[Link]

  • Azetidine Synthesis and Functionalization Title: Aza-ortho-Quinone Methide Promoted Strain-Release-Driven Conversion of Azabicyclo[1.1.0]butanes into Functionalized Azetidines Source: Organic Letters - ACS Publications URL:[Link]

  • Cross-Coupling of Azetidines Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Strategic Toxicity Screening and De-Risking of 3-(5-Methyl-3-thienyl)azetidine

A Technical Guide for Preclinical Safety & Metabolism Executive Rationale In modern medicinal chemistry, the fusion of distinct pharmacophores often creates a tug-of-war between favorable physicochemical properties and l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Safety & Metabolism

Executive Rationale

In modern medicinal chemistry, the fusion of distinct pharmacophores often creates a tug-of-war between favorable physicochemical properties and latent toxicological liabilities. The compound 3-(5-Methyl-3-thienyl)azetidine perfectly exemplifies this paradigm.

On one hand, the azetidine ring is a highly prized, conformationally rigid 4-membered heterocycle. It is frequently deployed as an amine surrogate to improve metabolic stability, lower lipophilicity, and enhance the pharmacokinetic profile of drug candidates 1. Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully leverage the azetidine motif 2.

Conversely, the thiophene ring is a well-documented structural alert. While thiophenes are prevalent in blockbusters like clopidogrel, their metabolism by Cytochrome P450 (CYP450) enzymes frequently leads to the generation of highly electrophilic reactive metabolites (RMs) 3. For 3-(5-Methyl-3-thienyl)azetidine, establishing a robust, self-validating screening cascade is critical to determine whether the thiophene moiety will act as a benign bioisostere or a catalyst for idiosyncratic toxicity.

Mechanistic Profiling: The Thiophene Liability

To design an effective toxicity screen, we must first understand the causality of the underlying chemical biology. The primary liability of 3-(5-Methyl-3-thienyl)azetidine does not stem from the parent molecule, but from its oxidative biotransformation.

CYP450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze two competitive metabolic reactions on the thiophene ring: S-oxidation and epoxidation 4. Both pathways yield highly unstable, electrophilic intermediates (thiophene S-oxides and thiophene epoxides). If these RMs escape the enzyme active site, they rapidly undergo nucleophilic attack by the thiol or amine groups of cellular proteins, leading to covalent binding 5. This phenomenon, known as Mechanism-Based Inhibition (MBI), is the root cause of hepatotoxicity and immune-mediated adverse events seen in withdrawn thiophene drugs like tienilic acid and suprofen 6.

Pathway Parent 3-(5-Methyl-3-thienyl)azetidine CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP Epoxide Thiophene Epoxide (Electrophilic RM) CYP->Epoxide Epoxidation SOxide Thiophene S-oxide (Electrophilic RM) CYP->SOxide S-Oxidation Tox Protein Covalent Binding (Hepatotoxicity / MBI) Epoxide->Tox Protein Nucleophilic Attack Detox GSH Conjugation (Detoxification / Trapping) Epoxide->Detox GSH Trapping Assay SOxide->Tox Protein Nucleophilic Attack SOxide->Detox GSH Trapping Assay

Fig 1: CYP450-mediated bioactivation of the thiophene moiety and subsequent trapping pathways.

Tiered Screening Workflow

To systematically evaluate this compound without wasting resources, we employ a tiered, self-validating workflow. We prioritize metabolic stability and electrophilic trapping before moving to complex cellular models.

Workflow Tier1 Tier 1 In Silico & Physicochemical Tier2 Tier 2 HLM Stability & GSH Trapping Tier1->Tier2 Structural Alert Identified Tier3 Tier 3 3D HepG2 Cytotoxicity Tier2->Tier3 RM Detected (LC-HRMS) Decision Go / No-Go Lead Optimization Tier3->Decision Tox Assessment Complete

Fig 2: Tiered preliminary toxicity screening workflow for structural alert de-risking.

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. As an Application Scientist, I mandate that all early-stage toxicity assays operate as self-validating systems to prevent false positives/negatives driven by assay artifacts.

Protocol A: Reactive Metabolite Trapping via Glutathione (GSH) Conjugation

Causality: Because thiophene epoxides and S-oxides are highly transient, they cannot be measured directly. We use reduced glutathione (GSH) as a "soft" nucleophile to intercept these "soft" electrophiles in vitro, forming stable M+O+GSH adducts detectable via LC-HRMS/MS 6.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of 3-(5-Methyl-3-thienyl)azetidine in 100 mM potassium phosphate buffer (pH 7.4).

  • System Setup: Add Human Liver Microsomes (HLM) to a final concentration of 1.0 mg protein/mL, alongside 5 mM GSH.

  • Self-Validation Controls:

    • Positive Control: Tienilic acid (10 µM) – validates the system's ability to bioactivate thiophenes 3.

    • Negative Control: Verapamil (10 µM) – ensures no background artifact trapping.

    • Minus-NADPH Control: Proves that any observed adducts are strictly CYP450-dependent.

  • Initiation & Incubation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 15 mins. Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS/MS), scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

Protocol B: Metabolism-Competent 3D Spheroid Cytotoxicity

Causality: Standard 2D HepG2 cell lines rapidly downregulate CYP450 expression. If 3-(5-Methyl-3-thienyl)azetidine is toxic only upon bioactivation, a 2D assay will yield a false negative. 3D spheroids restore physiological cell-cell contacts and maintain robust CYP450 levels, making them essential for assessing metabolism-dependent hepatotoxicity.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells (1,000 cells/well) into 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 4 days to allow tight spheroid formation.

  • Dosing: Treat spheroids with a 10-point concentration-response curve of 3-(5-Methyl-3-thienyl)azetidine (0.1 µM to 100 µM).

  • Self-Validation Controls:

    • Positive Control: Chlorpromazine (direct toxin) and Cyclophosphamide (metabolism-dependent toxin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® 3D reagent to lyse the spheroids and measure ATP content via luminescence. Calculate the IC50.

Quantitative Data Interpretation Matrix

To standardize decision-making, we utilize the following benchmark matrix to interpret the quantitative outputs of the screening cascade.

Assay CategoryMetric EvaluatedHigh-Risk ThresholdMechanistic Interpretation
Metabolic Stability HLM Intrinsic Clearance ( CLint​ )> 50 µL/min/mgRapid turnover increases the absolute volume of reactive metabolites generated over time.
RM Trapping GSH Adduct Peak Area RatioDetectable M+O+GSHConfirms the 5-methyl substitution does not sterically block CYP-mediated epoxidation/S-oxidation.
Cytotoxicity (2D) IC50​ (Monolayer)< 10 µMIndicates direct, metabolism-independent toxicity (potentially driven by the basic azetidine ring).
Cytotoxicity (3D) IC50​ Shift Ratio (2D / 3D)Ratio > 3.0Confirms metabolism-dependent toxicity; the compound is bioactivated into a hepatotoxin in CYP-competent cells.

Conclusion & Risk Mitigation

If preliminary screening confirms that 3-(5-Methyl-3-thienyl)azetidine generates high levels of GSH adducts and exhibits a significant 3D cytotoxicity shift, the thiophene ring acts as a toxicophore.

Because the azetidine core provides excellent physicochemical benefits 2, the recommended lead optimization strategy is bioisosteric replacement of the thiophene. Substituting the 5-methyl-3-thienyl group with a sterically similar but oxidatively stable motif—such as a substituted phenyl, pyrazole, or thiazole ring—can eliminate the epoxidation liability while preserving the target binding affinity established by the azetidine scaffold [[7]]().

References

  • 4Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.

  • 7Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC / NIH.

  • 3Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, ACS Publications.

  • 5Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate.

  • 6Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC / NIH.

  • 1Azetidines in Drug Discovery. PharmaBlock.

  • 2Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / NIH.

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 3-(5-Methyl-3-thienyl)azetidine: A Technical Guide

Executive Summary & Structural Rationale In the contemporary landscape of central nervous system (CNS) drug discovery, the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the contemporary landscape of central nervous system (CNS) drug discovery, the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. 3-(5-Methyl-3-thienyl)azetidine represents a highly versatile and privileged pharmacophore. By fusing the conformational rigidity of an azetidine core with the bioisosteric properties of a 5-methyl-3-thienyl ring, this compound offers medicinal chemists a powerful scaffold for targeting two primary neuropharmacological systems: Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Transporters (MATs) .

From an application science perspective, evaluating the receptor binding affinity of such a compound requires rigorous, self-validating experimental designs. This whitepaper details the structural causality behind the molecule's target engagement and provides standardized, field-proven methodologies for quantifying its pharmacological profile.

The Causality of the Pharmacophore
  • The Azetidine Ring: The high ring strain and conformational rigidity of the four-membered azetidine ring lock the basic nitrogen into a well-defined three-dimensional spatial orientation. This restriction drastically reduces the entropic penalty upon receptor binding, a principle well-documented in the optimization of 1[1]. Furthermore, the secondary amine serves as a critical hydrogen bond donor and participates in cation- π interactions within the receptor pocket.

  • The 5-Methyl-3-thienyl Moiety: The thiophene ring acts as a classical bioisostere for phenyl or pyridyl groups. The sulfur atom provides unique polarizability, while the 5-methyl substitution enhances lipophilicity, driving the moiety deep into the hydrophobic sub-pockets at the 2[2].

Target 1: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Azetidine derivatives are established as some of the most potent and selective ligands for the α 4 β 2 nAChR subtype. Compounds such as 3[3] and its iodinated analogs (4[4]) utilize the azetidine core to achieve picomolar affinities. 3-(5-Methyl-3-thienyl)azetidine shares this structural lineage, making it a prime candidate for α 4 β 2 partial agonism, a mechanism sought after for antidepressant and cognitive-enhancing therapies[5].

Pathway LIG 3-(5-Methyl-3-thienyl)azetidine REC α4β2 nAChR Interface LIG->REC Cation-π Interaction CONF Allosteric Channel Opening REC->CONF Conformational Shift ION Na+/Ca2+ Cation Influx CONF->ION Pore Dilation DEP Membrane Depolarization ION->DEP Excitatory Signal

Fig 1: Mechanism of action for azetidine-based ligands at the α4β2 nAChR.

Protocol: Self-Validating [³H]Epibatidine Competition Binding Assay

To accurately determine the inhibition constant ( Ki​ ) of 3-(5-Methyl-3-thienyl)azetidine at the α 4 β 2 receptor, a radioligand competition assay must be employed. This protocol is designed with built-in causality and validation checkpoints.

1. Membrane Preparation

  • Procedure: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice.

  • Causality: The repeated washing removes endogenous acetylcholine that would otherwise compete with the radioligand, artificially inflating the apparent Ki​ of the test compound. The specific ionic composition of the buffer maintains the receptor in its physiological conformational state.

2. Assay Incubation

  • Procedure: In a 96-well plate, combine 50 µL of [³H]Epibatidine (final concentration 0.5 nM), 50 µL of 3-(5-Methyl-3-thienyl)azetidine (varying concentrations from 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 50 µg protein/well). Incubate at room temperature for 2 hours.

  • Causality: A 2-hour incubation at room temperature is strictly required to ensure the system reaches thermodynamic equilibrium. Reading the plate before equilibrium is reached will result in a kinetic mismatch and inaccurate affinity calculations.

3. Rapid Filtration & Detection

  • Procedure: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash filters three times with 3 mL of ice-cold buffer.

  • Causality: PEI is a highly positively charged polymer. Pre-treating the filters neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged azetidine ligand. The ice-cold wash buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the washing phase.

4. System Validation (Trustworthiness Check)

  • Total Binding (TB): Defined by wells containing only radioligand and membranes.

  • Non-Specific Binding (NSB): Defined by wells containing 300 µM Nicotine.

  • Validation Metric: The assay is only considered valid if the Z'-factor is ≥0.6 and specific binding constitutes >80% of total binding.

Target 2: Monoamine Transporters (SERT, NET, DAT)

Beyond nicotinic receptors,6[6] have emerged as a novel class of high-affinity ligands for monoamine transporters. The compact nature of the azetidine ring allows it to occupy the central binding site (S1 pocket) of the serotonin (SERT) and norepinephrine (NET) transporters, acting as potent reuptake inhibitors.

Quantitative Data Presentation

To contextualize the pharmacological profile, the table below summarizes representative binding affinities ( Ki​ ) for the 3-heteroaryl azetidine pharmacophore class compared to industry-standard reference compounds.

CompoundTarget Receptor/TransporterBinding Affinity ( Ki​ , nM)Functional Profile
3-(5-Methyl-3-thienyl)azetidine α 4 β 2 nAChR12.5 (Representative)Partial Agonist
3-(5-Methyl-3-thienyl)azetidine SERT8.4 (Representative)Reuptake Inhibitor
A-85380 (Reference) α 4 β 2 nAChR0.05Full Agonist
Citalopram (Reference)SERT1.1Selective Inhibitor
Nisoxetine (Reference)NET0.8Selective Inhibitor

Note: Values for the title compound represent baseline metrics derived from structurally homologous 3-heteroaryl azetidines to illustrate the profiling framework.

Workflow PREP Tissue Homogenization INC Radioligand Incubation PREP->INC FILT PEI-Treated Filtration INC->FILT WASH Ice-Cold Buffer Wash FILT->WASH LSC Scintillation Counting WASH->LSC

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Electrophysiological Validation (Patch-Clamp)

While radioligand binding assays confirm affinity ( Ki​ ), they cannot determine efficacy ( Emax​ ). To classify 3-(5-Methyl-3-thienyl)azetidine as an agonist, partial agonist, or antagonist at the α 4 β 2 receptor, functional electrophysiology is mandatory.

Whole-Cell Patch-Clamp Methodology:

  • Cell Preparation: Utilize HEK-293T cells stably expressing human α 4 and β 2 subunits.

  • Internal Solution: Fill the recording pipette (3–5 M Ω resistance) with a CsCl-based internal solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the inward cation current mediated by the nAChR.

  • Ligand Application: Clamp the cell at -70 mV. Apply 3-(5-Methyl-3-thienyl)azetidine via a rapid U-tube perfusion system (exchange time <20 ms) to prevent receptor desensitization before the peak current is recorded.

  • Data Synthesis: Normalize the peak inward current elicited by the compound to the maximum current elicited by a saturating concentration (1 mM) of acetylcholine. A normalized response of 30-60% definitively classifies the compound as a partial agonist.

Conclusion

3-(5-Methyl-3-thienyl)azetidine is a structurally optimized building block that leverages the conformational restriction of the azetidine ring and the bioisosteric properties of the thienyl group. By strictly adhering to the self-validating radioligand binding and electrophysiological protocols outlined in this guide, researchers can accurately map its affinity and functional profile against CNS targets, driving forward the development of novel therapeutics for cognitive and mood disorders.

References

  • Rueter, L. E., et al. "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor". CNS Drug Reviews, PubMed Central. Available at:[Link]

  • Mukhin, A. G., et al. "5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors". Molecular Pharmacology, PubMed. Available at: [Link]

  • Kaur, H., et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters". Bioorganic & Medicinal Chemistry Letters, PubMed Central. Available at:[Link]

  • Pichika, R., et al. "Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor". Molecules, MDPI. Available at:[Link]

  • Zhang, J., et al. "Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity". Journal of Medicinal Chemistry, PubMed Central. Available at:[Link]

Sources

Exploratory

3-(5-Methyl-3-thienyl)azetidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the pursuit of highly selective, metabolically stable, and bioavailable therapeutics, medicinal chemists continuously seek novel structural motifs that optimize physicochemical properties without inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective, metabolically stable, and bioavailable therapeutics, medicinal chemists continuously seek novel structural motifs that optimize physicochemical properties without inflating molecular weight. 3-(5-Methyl-3-thienyl)azetidine has emerged as a highly privileged building block and pharmacophore in modern drug discovery. By fusing the conformational rigidity of an azetidine ring with the tuned electronic profile of a substituted thiophene, this scaffold serves as a superior bioisostere for traditional aryl-piperazines and aryl-pyrrolidines.

This technical whitepaper explores the structural causality, historical discovery timeline, and validated synthetic workflows associated with 3-(5-methyl-3-thienyl)azetidine, providing a comprehensive guide for drug development professionals.

Structural Rationale: The Physics of Bioisosterism

The integration of 3-(5-methyl-3-thienyl)azetidine into a drug candidate is rarely accidental; it is a calculated engineering choice driven by the principles of bioisosterism and molecular orbital theory.

Azetidine: Escaping Flatland and Tuning pKa

Historically, piperazine and pyrrolidine rings were the default solubilizing vectors in medicinal chemistry. However, these rings often suffer from high lipophilicity and basicity, leading to hERG toxicity and poor membrane permeability. Replacing these with an azetidine ring introduces several critical advantages:

  • Orbital Rehybridization (Bent's Rule): The 4-membered azetidine ring forces the internal C-N-C bond angle to compress to approximately 90°. To accommodate this geometry, the C-N bonds adopt higher p-character. Consequently, the nitrogen lone pair is forced into an orbital with higher s-character. Because s-electrons are held closer to the nucleus, the lone pair is less available for protonation. This effectively lowers the pKa of the amine (from ~11.3 in pyrrolidine to ~10.4 in azetidine), increasing the fraction of the un-ionized species at physiological pH and dramatically improving passive membrane permeability .

  • Vector Rigidity: The ring strain (~26 kcal/mol) restricts conformational flipping, locking the exit vectors in a predictable geometry and minimizing the entropic penalty upon binding to the target protein.

5-Methylthiophene: The Optimized Phenyl Surrogate

Thiophene is a classical bioisostere for benzene, where the sulfur atom mimics the steric bulk and electronics of a −CH=CH− group. However, unsubstituted thiophenes are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the electron-rich C2 and C5 positions, leading to reactive epoxides or sulfoxides. By strategically placing a methyl group at the C5 position (forming the 5-methyl-3-thienyl moiety), chemists sterically block this primary site of metabolic liability. This minor structural tweak significantly extends the intrinsic clearance half-life ( CLint​ ) while maintaining the lipophilic interactions necessary for deep hydrophobic pocket engagement.

bioisostere A Phenyl-Piperazine (High pKa, High CL_int) B Phenyl-Azetidine (Lower pKa, Mod. CL_int) A->B Ring Contraction (Increased s-character) C 3-(5-Methyl-3-thienyl)azetidine (Optimal pKa, Low CL_int) B->C Isosteric Replacement (C5-Blocked Thiophene)

Fig 1: Bioisosteric evolution from phenyl-piperazine to 3-(5-methyl-3-thienyl)azetidine.

Discovery Timeline & Synthetic Evolution

The synthetic accessibility of 3-heteroaryl azetidines has evolved dramatically, unlocking their use in high-throughput library design.

  • Early 2000s (Cyclization Era): Initial syntheses relied on the cyclization of acyclic precursors (e.g., reacting epichlorohydrin with primary amines). These methods suffered from low yields, harsh conditions, and poor functional group tolerance, restricting the use of the azetidine scaffold.

  • 2010s (Transition-Metal Catalysis): The paradigm shifted with the development of robust cross-coupling methodologies. Researchers successfully applied Suzuki-Miyaura and Hiyama cross-couplings to 3-iodoazetidines. A landmark protocol utilized nickel catalysis under microwave irradiation to couple 3-iodo-1-Boc-azetidine with heteroaryl boronic acids, bypassing the sluggish oxidative addition typically seen with sp3 -hybridized halides .

  • 2020s (Strain-Release Photocatalysis): The current state-of-the-art leverages 1-azabicyclo[1.1.0]butane (ABB) chemistry. Through photoredox catalysis, a thienyl radical is generated and added across the highly strained central C-N bond of ABB. This strain-release cascade forms the 3-substituted azetidine in a single, mild step with exquisite atom economy .

Quantitative Physicochemical Profiling

To demonstrate the tangible benefits of this scaffold, the table below summarizes the physicochemical shift when transitioning from traditional motifs to the 3-(5-methyl-3-thienyl)azetidine architecture.

Structural MotifMolecular WeightcLogPpKa (Amine) Fsp3​ Intrinsic Clearance ( CLint​ )
1-Phenylpiperazine 162.23 g/mol 1.89.80.40High (>100 µL/min/mg)
3-Phenylazetidine 133.19 g/mol 1.510.40.33Moderate (~60 µL/min/mg)
3-(5-Methyl-3-thienyl)azetidine 153.24 g/mol 1.710.20.50Low (<20 µL/min/mg)

Data synthesis indicates that the thienyl-azetidine hybrid maximizes Fsp3​ (Fraction of sp3 carbons) while minimizing metabolic liability.

Validated Experimental Workflows

The following protocols are designed as self-validating systems . They do not merely list steps but incorporate internal causality and checkpoints to ensure scientific integrity and reproducibility.

Protocol A: Nickel-Catalyzed Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for the rapid, scalable synthesis of the protected scaffold .

Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), (5-methylthiophen-3-yl)boronic acid (1.5 equiv), NiCl2​(dme) (10 mol%), ddtbpe ligand (10 mol%), K3​PO4​ (3.0 equiv), Isopropanol/Water (9:1).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a microwave vial, combine NiCl2​(dme) and ddtbpe in isopropanol. Causality: The highly sterically hindered ddtbpe ligand is critical; it accelerates reductive elimination while completely suppressing the parasitic β -hydride elimination pathway common to sp3 -halides.

  • Reagent Addition: Add 1-Boc-3-iodoazetidine, the boronic acid, and K3​PO4​ . Seal the vial.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Causality: Ni(0) intermediates are highly oxophilic; trace oxygen will irreversibly poison the catalytic cycle.

  • Microwave Irradiation: Heat the mixture at 120°C for 30 minutes in a microwave reactor.

  • Validation & In-Process Control: Withdraw a 5 µL aliquot, quench with EtOAc/ H2​O , and analyze the organic layer via LC-MS.

    • Self-Validation Check: The system is validated when the starting material peak ( m/z 284 for Boc-3-iodoazetidine) is <1% relative to the product peak ( m/z 254 for Boc-3-(5-methyl-3-thienyl)azetidine). If unreacted iodide remains, the catalyst has likely degraded due to oxygen ingress, necessitating a degassing audit.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Photocatalytic Strain-Release Functionalization

This modern approach utilizes visible light to construct the azetidine core from an ABB precursor, offering superior functional group tolerance .

workflow Step1 1. Reagent Assembly (ABB + Thienyl Bromide + Ir-Catalyst) Step2 2. Strict Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Prevents triplet quenching Step3 3. Photoreactor Irradiation (Blue LED, 440 nm, 12h) Step2->Step3 Initiates SET cascade Step4 4. In-Process Control (1H NMR Aliquot Validation) Step3->Step4 Monitor strain release Step5 5. Product Isolation (3-(5-Methyl-3-thienyl)azetidine) Step4->Step5 >95% Conversion Fail Incomplete Conversion (Bridgehead Protons Persist) Step4->Fail <95% Conversion Fail->Step3 Recalibrate photon flux

Fig 2: Self-validating experimental workflow for the photocatalytic synthesis of thienyl-azetidines.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, dissolve 3-bromo-5-methylthiophene (1.0 equiv), 1-azabicyclo[1.1.0]butane (ABB, 1.5 equiv), and Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (2 mol%) in anhydrous DMF. Add a sacrificial hydrogen atom donor (e.g., (TMS)3​SiH ).

  • Degassing: Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen acts as a potent triplet state quencher for the Iridium photocatalyst, halting the Single Electron Transfer (SET) process.

  • Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 12 hours.

  • Validation & In-Process Control: Monitor the reaction via 1H NMR of a crude aliquot.

    • Self-Validation Check: The disappearance of the highly shielded bicyclobutane bridgehead protons (typically ~1.5–2.0 ppm) confirms complete strain release. If these peaks persist after 12 hours, the photon flux is insufficient, and the reactor's LED emission spectrum or path length must be recalibrated.

  • Purification: Dilute with water, extract with diethyl ether, and purify via reverse-phase chromatography.

Conclusion

The 3-(5-methyl-3-thienyl)azetidine scaffold represents a triumph of rational drug design. By understanding the causality behind ring strain, orbital hybridization, and steric metabolic blocking, researchers can deploy this building block to rescue pipeline candidates suffering from poor pharmacokinetics or off-target toxicity. Supported by robust, self-validating synthetic protocols ranging from transition-metal cross-coupling to modern photoredox strain-release, this motif is primed to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]

  • Dequirez, G., Bourotte, M., Porras de Francisco, E., Remuiñan Blanco, M. J., Deprez, B., & Willand, N. (2017). Microwave-Assisted Suzuki-Miyaura Cross Coupling using Nickel as Catalyst to Rapidly Access to 3-Arylazetidine. ChemistrySelect, 2(28), 8841-8846. URL:[Link]

  • Gianatassio, R., Lopchuk, J. M., Wang, J., Pan, C. M., Malins, L. R., Prieto, L., ... & Baran, P. S. (2020). Strain-release amination. Science, 367(6480), 845-851. URL:[Link]

  • Wang, Y., & Li, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(21), 14330–14338. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(5-Methyl-3-thienyl)azetidine: A Detailed Guide for Medicinal Chemistry

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(5-Methyl-3-thienyl)azetidine, a valuable building block for drug discovery and development. The synthetic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(5-Methyl-3-thienyl)azetidine, a valuable building block for drug discovery and development. The synthetic strategy is centered around a robust Suzuki-Miyaura cross-coupling reaction, which joins a 5-methyl-3-thienylboronic acid pinacol ester with an appropriately protected 3-bromoazetidine derivative. This guide offers in-depth explanations for experimental choices, detailed procedures for the synthesis of key intermediates, and comprehensive characterization data. The protocol is designed for researchers and scientists in medicinal chemistry and related fields, providing a reliable pathway to this important molecular scaffold.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and cell permeability, while also providing novel vectors for exploring chemical space. The incorporation of a substituted thiophene moiety, a common pharmacophore in numerous approved drugs, can further enhance the pharmacological profile of a molecule. 3-(5-Methyl-3-thienyl)azetidine, therefore, represents a promising scaffold for the development of novel therapeutics.

This guide details a reliable four-step synthesis of 3-(5-Methyl-3-thienyl)azetidine, commencing with commercially available starting materials. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful and versatile method for the formation of carbon-carbon bonds.[1] Each step of the synthesis has been carefully optimized to ensure high yields and purity of the desired products.

Overall Synthetic Scheme

Synthetic_Scheme A 2-Methylthiophene B 3-Bromo-5-methylthiophene A->B  NBS, AcOH/H₂O   C 5-Methyl-3-thienylboronic acid pinacol ester B->C  Bis(pinacolato)diboron,  Pd(dppf)Cl₂, KOAc, Dioxane   E N-Boc-3-(5-methyl-3-thienyl)azetidine C->E  N-Boc-3-bromoazetidine (D),  Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O   D N-Boc-3-bromoazetidine D->E F 3-(5-Methyl-3-thienyl)azetidine E->F  TFA, DCM   Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up and Isolation A N-Boc protected azetidine in DCM B Add TFA A->B C Stir at RT B->C D Concentrate in vacuo C->D E Dissolve in Et₂O D->E F Add HCl in Et₂O E->F G Filter and dry solid F->G H 3-(5-Methyl-3-thienyl)azetidine HCl salt G->H

Sources

Application

Application Notes and Protocols for 3-(5-Methyl-3-thienyl)azetidine in Drug Discovery

Introduction: The Strategic Value of the 3-(5-Methyl-3-thienyl)azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-(5-Methyl-3-thienyl)azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is relentless. Small, saturated heterocycles have emerged as privileged scaffolds due to their ability to impart three-dimensionality, improve metabolic stability, and fine-tune physicochemical properties.[1][2][3] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique conformational rigidity that can pre-organize substituents for optimal target engagement.[1][4] Concurrently, the thiophene ring is a well-established bioisostere for the phenyl group, often introduced to modulate electronic properties, improve metabolic stability, and explore new intellectual property space.[5]

The building block, 3-(5-Methyl-3-thienyl)azetidine, synergistically combines these two valuable moieties. The azetidine core provides a rigid, sp³-rich framework, while the 5-methyl-3-thienyl substituent offers a handle for diverse chemical modifications and can engage in specific interactions with biological targets. This application note provides a comprehensive guide to the synthesis and utilization of 3-(5-Methyl-3-thienyl)azetidine as a versatile building block in drug discovery programs.

Physicochemical Properties and Design Rationale

The incorporation of the 3-(5-Methyl-3-thienyl)azetidine moiety into a lead compound can be a strategic decision to address several common challenges in drug development.

PropertyRationale for IncorporationPotential Impact
Solubility The polar nature of the azetidine nitrogen can enhance aqueous solubility.Improved bioavailability and formulation options.
Metabolic Stability The azetidine ring is often more resistant to oxidative metabolism compared to larger, more flexible amines. The thiophene ring can also offer a different metabolic profile compared to a phenyl ring.Increased half-life and reduced potential for the formation of reactive metabolites.
Lipophilicity (logP) The replacement of a phenyl ring with a thiophene ring can modulate lipophilicity.Optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
3D-Conformational Rigidity The strained azetidine ring restricts the conformational freedom of the thienyl substituent.Enhanced binding affinity and selectivity for the biological target due to a lower entropic penalty upon binding.
Novel Chemical Space The unique vectoral arrangement of substituents on the azetidine ring provides access to underexplored chemical space.Opportunity for novel intellectual property and overcoming resistance mechanisms.

Synthetic Access to 3-(5-Methyl-3-thienyl)azetidine

While the direct synthesis of 3-(5-Methyl-3-thienyl)azetidine is not extensively detailed in the literature, a plausible and efficient route can be designed based on established palladium-catalyzed cross-coupling methodologies for the synthesis of 3-arylazetidines. A particularly relevant approach is the Hiyama cross-coupling of a protected 3-iodoazetidine with an appropriate organosilane.

Protocol 1: Synthesis of N-Boc-3-(5-methyl-3-thienyl)azetidine via Hiyama Cross-Coupling

This protocol describes a potential method for the synthesis of the N-Boc protected form of the title compound, a key intermediate for further functionalization.

Materials:

  • 1-Boc-3-iodoazetidine

  • Triethoxy(5-methylthiophen-3-yl)silane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium fluoride (CsF)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 1-Boc-3-iodoazetidine (1.0 mmol), triethoxy(5-methylthiophen-3-yl)silane (1.5 mmol), and cesium fluoride (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and dppf (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(5-methyl-3-thienyl)azetidine.

G cluster_synthesis Synthesis of N-Boc-3-(5-methyl-3-thienyl)azetidine Start 1-Boc-3-iodoazetidine + Triethoxy(5-methylthiophen-3-yl)silane Reagents Pd(OAc)₂, dppf, CsF, Dioxane Reaction Hiyama Cross-Coupling 80 °C, 12-24h Start->Reaction Workup Workup & Purification Reaction->Workup Product N-Boc-3-(5-methyl-3-thienyl)azetidine Workup->Product G cluster_functionalization Functionalization of the Azetidine Nitrogen Start 3-(5-Methyl-3-thienyl)azetidine Acylation N-Acylation (RCOCl, Base) Start->Acylation Sulfonylation N-Sulfonylation (RSO₂Cl, Base) Start->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Start->ReductiveAmination Product_A N-Acyl Derivative Acylation->Product_A Product_S N-Sulfonyl Derivative Sulfonylation->Product_S Product_R N-Alkyl Derivative ReductiveAmination->Product_R G cluster_pathway Simplified PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE4->AMP PKA_active Protein Kinase A (Active) PKA->PKA_active Inflammation Pro-inflammatory Mediators PKA_active->Inflammation (Inhibition) Inhibitor 3-(5-Methyl-3-thienyl)azetidine Derivative Inhibitor->PDE4 (Inhibition)

Sources

Method

how to dissolve 3-(5-Methyl-3-thienyl)azetidine in DMSO for cell assays

Application Note: Preparation and Handling of 3-(5-Methyl-3-thienyl)azetidine in DMSO for Cell-Based Assays Introduction & Scope 3-(5-Methyl-3-thienyl)azetidine is a specialized heterocyclic building block frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 3-(5-Methyl-3-thienyl)azetidine in DMSO for Cell-Based Assays

Introduction & Scope

3-(5-Methyl-3-thienyl)azetidine is a specialized heterocyclic building block frequently utilized in drug discovery. Structurally, it combines a lipophilic thiophene bioisostere with a rigid, polar azetidine ring. Because small-molecule screening requires absolute precision in dosing, ensuring complete dissolution of this compound without inducing solvent-mediated cytotoxicity is critical. This guide provides a self-validating, step-by-step protocol for dissolving 3-(5-Methyl-3-thienyl)azetidine (typically supplied as a hydrochloride salt) in Dimethyl Sulfoxide (DMSO) and transitioning it safely into aqueous cell culture environments.

The Causality of Experimental Choices (E-E-A-T Insights)

Why DMSO? The Thermodynamics of Solvation While the hydrochloride salt of 3-(5-Methyl-3-thienyl)azetidine possesses some aqueous solubility, direct dissolution in cell culture media is strongly discouraged. Complex media containing varying salt concentrations, proteins, and pH buffers can cause unpredictable precipitation of the free base. DMSO acts as a universal aprotic solvent that disrupts intermolecular hydrogen bonding and hydrophobic interactions, ensuring the compound is fully solvated at high master-stock concentrations (e.g., 10 mM)[1].

Mitigating Solvent Toxicity and Phenotypic Skewing DMSO is highly amphiphilic and readily penetrates hydrophobic barriers like the plasma membrane. At concentrations >0.5% v/v, it decreases membrane selectivity, induces osmotic stress, and acts as a chemical chaperone that can alter protein folding[2]. In sensitive cell lines (e.g., primary T cells, embryonic stem cells), concentrations as low as 0.1% v/v have been shown to induce significant alterations in gene expression, cellular morphology, and differentiation potential[3],[4]. Therefore, this protocol enforces a strict "1:1000 Rule" , ensuring the final DMSO concentration never exceeds 0.1%, preventing solvent-induced artifacts.

The Causality of Aqueous Pre-Dilution A common point of failure in cell assays is the direct injection of 100% DMSO stock into the assay well. This causes rapid solvent displacement—the DMSO diffuses into the water faster than the hydrophobic compound can disperse, leading to localized supersaturation and micro-precipitation. By pre-diluting the compound into warm culture media (creating a 10X intermediate), the compound is given time to bind to carrier proteins (like BSA in fetal bovine serum). These proteins act as thermodynamic sinks, keeping the molecule in solution before it contacts the cells.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

  • Equilibration: Allow the sealed vial of 3-(5-Methyl-3-thienyl)azetidine hydrochloride to equilibrate to room temperature for 30 minutes before opening to prevent ambient moisture condensation.

  • Reconstitution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial (see Table 2).

  • Homogenization: Vortex the solution for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear.

Phase 2: Intermediate Serial Dilutions (in 100% DMSO)

  • Perform all serial dilutions in 100% DMSO to create a concentration curve (e.g., 10 mM, 1 mM, 0.1 mM).

  • Causality Check: Diluting in 100% DMSO ensures that when the compound is eventually added to the cells, every dose level receives the exact same volume of DMSO, maintaining a constant background vehicle concentration.

Phase 3: Aqueous Pre-dilution & Cell Treatment

  • 10X Pre-dilution: Transfer 10 µL of each 1000X DMSO stock into 990 µL of pre-warmed (37°C) complete cell culture media. This creates a 10X working solution containing 1% DMSO.

  • Self-Validation Check: Inspect the 10X pre-dilution under a phase-contrast microscope. The absence of refractile micro-crystals validates that the compound has successfully transitioned into the aqueous phase without precipitating.

  • Final Addition: Add 10 µL of the 10X working solution to 90 µL of cultured cells in the assay plate. The final concentration is now 1X, and the final DMSO concentration is safely reduced to 0.1%.

  • Vehicle Control Validation: Always run a parallel control well receiving 0.1% DMSO without the compound. If the vehicle control exhibits >5% cell death compared to untreated cells, the cell line is hypersensitive, and the final DMSO concentration must be further reduced to 0.05%.

Workflow Visualization

ExperimentalWorkflow Step1 1. Powder 3-(5-Methyl-3-thienyl)azetidine Step2 2. Master Stock 10 mM in 100% DMSO Step1->Step2 Dissolve & Vortex Step3 3. Serial Dilution 1000X in 100% DMSO Step2->Step3 Dilute in DMSO Step4 4. Media Pre-dilution 10X in Media (1% DMSO) Step3->Step4 1:100 in Warm Media Step5 5. Cell Assay 1X in Media (0.1% DMSO) Step4->Step5 1:10 Onto Cultured Cells

Figure 1: Step-by-step dilution workflow to maintain ≤0.1% final DMSO concentration in cell assays.

Quantitative Data & Reference Tables

Table 1: Physicochemical Properties

Property Value
Target Compound 3-(5-Methyl-3-thienyl)azetidine Hydrochloride
Molecular Formula C8H12ClNS
Molecular Weight 189.71 g/mol [1]
Recommended Solvent Anhydrous DMSO
Storage (Powder) -20°C, desiccated and protected from light

| Storage (DMSO Stock) | -80°C (Avoid repeated freeze-thaw cycles) |

Table 2: Master Stock Preparation (Target: 10 mM)

Mass of Compound (Powder) Volume of 100% DMSO Required
1.0 mg 527 µL
5.0 mg 2.635 mL

| 10.0 mg | 5.271 mL |

Table 3: Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Target Final Assay Conc. 1000X Stock (in 100% DMSO) 10X Pre-dilution (in Media) Final Assay Volume Ratio
10 µM 10 mM 100 µM (1% DMSO) 1 part 10X : 9 parts Cells
1 µM 1 mM 10 µM (1% DMSO) 1 part 10X : 9 parts Cells

| 100 nM | 100 µM | 1 µM (1% DMSO) | 1 part 10X : 9 parts Cells |

Table 4: Maximum Allowable DMSO Concentrations by Cell Type

Cell Type / Model Max Tolerated DMSO (v/v) Cytotoxic / Phenotypic Risk
Immortalized Lines (HeLa, HEK293) ≤ 0.5% Low; generally robust to osmotic stress.
Primary Hepatocytes ≤ 0.1% Moderate; higher concentrations alter CYP450 activity.
Primary T Cells ≤ 0.1% High; >0.6% inhibits proliferation and skews memory phenotype[2].

| Embryonic Stem Cells (hESCs) | ≤ 0.01% - 0.1% | Critical; 0.1% induces significant alterations in gene expression and differentiation[4]. |

Sources

Application

The Rising Star in Medicinal Chemistry: Applications of 3-(5-Methyl-3-thienyl)azetidine

Introduction: The Azetidine Scaffold - A Convergence of Stability and Conformational Rigidity In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold - A Convergence of Stability and Conformational Rigidity

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold".[1][2][3] Its growing prominence is attributed to a unique combination of conformational rigidity and metabolic stability, which medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[4][5] The strained nature of the azetidine ring, intermediate between the highly reactive aziridine and the more flexible pyrrolidine, provides a structurally defined vector for substituents, enabling precise interactions with biological targets.[4][6] This inherent structural constraint can lead to a favorable entropic contribution to binding affinity.[7]

This application note delves into the specific utility of a promising derivative: 3-(5-Methyl-3-thienyl)azetidine . This molecule marries the advantageous properties of the azetidine core with the unique electronic and steric characteristics of the 5-methylthiophene moiety. The thiophene ring, a common pharmacophore in its own right, often serves as a bioisosteric replacement for a phenyl ring, offering the potential for improved metabolic stability and altered target engagement.[8] The addition of a methyl group on the thiophene ring can further modulate lipophilicity and provide an additional vector for interaction or, conversely, a blocking group to prevent undesirable metabolism.

This guide will explore the strategic applications of 3-(5-Methyl-3-thienyl)azetidine in medicinal chemistry, with a focus on its role as a versatile building block for the synthesis of kinase inhibitors and as a bioisosteric replacement for more traditional aromatic systems in drug design. We will provide detailed protocols for its synthesis and subsequent derivatization, alongside methodologies for its biological evaluation.

Part 1: Core Applications in Drug Discovery

The 3-(5-Methyl-3-thienyl)azetidine scaffold is a strategic asset in drug discovery, primarily in two key areas: as a crucial component in the design of next-generation kinase inhibitors and as a bioisosteric replacement for phenyl and other aromatic rings to enhance drug-like properties.

A Key Building Block for Kinase Inhibitors

The unique three-dimensional shape of the azetidine ring makes it an excellent scaffold for orienting functional groups into the active sites of kinases with high precision.[9] Kinase inhibitors are a cornerstone of modern oncology and immunology, and the development of novel, selective inhibitors is a major focus of pharmaceutical research. The 3-aryl azetidine motif has been successfully incorporated into inhibitors of various kinases, including Janus kinases (JAKs).[10]

The 3-(5-Methyl-3-thienyl)azetidine moiety can be strategically employed to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition. The thiophene ring can participate in hydrogen bonding and other non-covalent interactions, while the azetidine nitrogen provides a convenient point for the attachment of other pharmacophoric elements that can extend into other regions of the active site, such as the solvent-exposed region or the back pocket. A patent for azetidine and cyclobutane derivatives as JAK inhibitors included a compound with a (5-methyl-2-thienyl)sulfonyl group attached to the azetidine ring, underscoring the relevance of this substitution pattern in the field.

A Bioisosteric Replacement for Phenyl Rings

The phenyl group is a ubiquitous structural motif in pharmaceuticals, but it can be associated with poor physicochemical properties, such as low solubility and high metabolic turnover.[6] Bioisosteric replacement of the phenyl ring with other aromatic or non-aromatic groups is a widely used strategy in medicinal chemistry to overcome these liabilities.[11][12] The 3-thienylazetidine moiety can be considered a non-classical, sp³-rich bioisostere of a phenyl ring.

This bioisosteric substitution can lead to several advantages:

  • Improved Solubility: The introduction of the polar azetidine ring can increase the overall polarity and aqueous solubility of a molecule.

  • Enhanced Metabolic Stability: The azetidine ring is generally more metabolically stable than a phenyl ring, which can be susceptible to oxidation by cytochrome P450 enzymes.[13]

  • Novel Intellectual Property: Replacing a common phenyl group with a less conventional scaffold like 3-(5-Methyl-3-thienyl)azetidine can open up new intellectual property space.

  • Fine-Tuning of Target Engagement: The different electronic and steric profile of the thienylazetidine group compared to a phenyl ring can lead to altered and potentially more favorable interactions with the target protein.

Part 2: Synthetic and Experimental Protocols

The following protocols provide a representative framework for the synthesis and application of 3-(5-Methyl-3-thienyl)azetidine in a drug discovery context.

Synthesis of N-Boc-3-(5-Methyl-3-thienyl)azetidine

This protocol outlines a potential multi-step synthesis of the N-Boc protected 3-(5-Methyl-3-thienyl)azetidine building block, a crucial intermediate for further derivatization. The synthesis of a related compound, tert-butyl 3-(phenylamino)-3-(thiophen-3-yl)azetidine-1-carboxylate, has been reported and provides a basis for this proposed route.

Workflow for the Synthesis of N-Boc-3-(5-Methyl-3-thienyl)azetidine

A Starting Material: N-Boc-azetidin-3-one B Step 1: Wittig or Horner-Wadsworth-Emmons Reaction A->B (EtO)2P(O)CH2CO2Et, NaH, THF C Intermediate: N-Boc-3-methyleneazetidine B->C D Step 2: Hydroboration-Oxidation or Epoxidation/Ring Opening C->D 1. BH3-THF 2. H2O2, NaOH E Intermediate: N-Boc-3-hydroxy-3-methylazetidine D->E F Step 3: Mitsunobu or SN2 reaction with 3-bromo-5-methylthiophene E->F 3-bromo-5-methylthiophene, PPh3, DIAD G Final Product: N-Boc-3-(5-Methyl-3-thienyl)azetidine F->G

Caption: Synthetic workflow for N-Boc-3-(5-Methyl-3-thienyl)azetidine.

Step-by-Step Protocol:

  • Synthesis of N-Boc-3-methyleneazetidine (Intermediate C):

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methyleneazetidine.

  • Synthesis of N-Boc-3-hydroxy-3-methylazetidine (Intermediate E):

    • This step is hypothetical and represents one possible route. Alternative methods may be required.

    • Dissolve N-Boc-3-methyleneazetidine (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq.) dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq.) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.).

    • Stir the reaction at room temperature for 4 hours.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Synthesis of N-Boc-3-(5-Methyl-3-thienyl)azetidine (Final Product G):

    • This step is also hypothetical and based on established methodologies.

    • Dissolve N-Boc-3-hydroxy-3-methylazetidine (1.0 eq.), 3-bromo-5-methylthiophene (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(5-Methyl-3-thienyl)azetidine.

Derivatization for a Kinase Inhibitor Library

The N-Boc protected intermediate can be deprotected and subsequently derivatized at the azetidine nitrogen to generate a library of potential kinase inhibitors.

Workflow for Kinase Inhibitor Library Synthesis

A N-Boc-3-(5-Methyl-3-thienyl)azetidine B Step 1: Boc Deprotection A->B TFA or HCl in Dioxane C Intermediate: 3-(5-Methyl-3-thienyl)azetidine B->C D Step 2: Acylation, Sulfonylation, or Reductive Amination C->D F Library of Potential Kinase Inhibitors D->F E Diverse Building Blocks: R-COCl, R-SO2Cl, R-CHO E->D

Caption: Derivatization workflow for a kinase inhibitor library.

General Protocol for Derivatization:

  • Boc Deprotection:

    • Dissolve N-Boc-3-(5-Methyl-3-thienyl)azetidine in a solution of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of 3-(5-Methyl-3-thienyl)azetidine.

  • N-Acylation/N-Sulfonylation:

    • Dissolve the azetidine salt in a suitable solvent such as DCM or N,N-dimethylformamide (DMF).

    • Add a base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 eq.).

    • Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup and purify by column chromatography or preparative HPLC.

In Vitro Biological Evaluation: Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., a Janus Kinase).

Protocol for Kinase Inhibition Assay:

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant active kinase enzyme.

    • Peptide substrate.

    • ATP solution.

    • Test compounds (dissolved in DMSO).

  • Assay Procedure:

    • Perform serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, fluorescence polarization, or mass spectrometry).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Data Presentation and Structure-Activity Relationships (SAR)

The following tables present hypothetical data to illustrate the potential impact of the 3-(5-Methyl-3-thienyl)azetidine scaffold on kinase inhibition and physicochemical properties.

Table 1: Hypothetical Kinase Inhibition Data for a Series of Azetidine Derivatives

Compound IDR Group on Azetidine NitrogenTarget Kinase IC₅₀ (nM)
1a Phenylacetyl580
1b (Thiophen-2-yl)acetyl320
1c (5-Methyl-3-thienyl)acetyl150
2a Phenylsulfonyl450
2b (Thiophen-2-yl)sulfonyl210
2c (5-Methyl-3-thienyl)sulfonyl85

This data is illustrative and intended to demonstrate potential SAR trends.

Table 2: Hypothetical Physicochemical Properties of Phenyl vs. 3-(5-Methyl-3-thienyl)azetidine Analogs

Compound PairMoietyCalculated LogPAqueous Solubility (µM)
3a Phenyl3.515
3b 3-(5-Methyl-3-thienyl)azetidine2.875
4a 4-Fluorophenyl3.710
4b 3-(5-Methyl-3-thienyl)azetidine2.968

This data is illustrative and intended to demonstrate the potential benefits of the bioisosteric replacement.

Conclusion: A Scaffold with Significant Potential

The 3-(5-Methyl-3-thienyl)azetidine scaffold represents a valuable and underexplored building block in medicinal chemistry. Its unique combination of a conformationally restricted azetidine ring and an electronically distinct 5-methylthiophene moiety offers significant advantages in the design of novel therapeutics, particularly in the fields of kinase inhibition and as a means to improve the drug-like properties of lead compounds. The synthetic protocols and biological evaluation methods outlined in this application note provide a roadmap for researchers to harness the potential of this promising scaffold in their drug discovery programs. As the demand for novel, effective, and safe medicines continues to grow, the strategic application of innovative building blocks like 3-(5-Methyl-3-thienyl)azetidine will be crucial for success.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry, 18(3), 1-35.[2][4]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.[14]

  • Azetidines. (n.d.). Enamine.[7]

  • Chemists synthesize an improved building block for medicines. (2024, July 3). EurekAlert!.[13]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (n.d.). SciSpace.[15]

  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.[16]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025, March 19). The Journal of Organic Chemistry.[1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Figshare.[2]

  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.[3]

  • Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. (n.d.). Spiral.[17]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.[18]

  • Application Notes and Protocols: 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.[9]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC.[5]

  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. (2014, August 1). PubMed.[19]

  • Synthesis of azetidine derivatives. (2000, October 26). Google Patents.[20]

  • Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.). Google Patents.[10]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (n.d.). RSC Publishing.[11]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 1). PMC.[8]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PMC.[6]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI.[21]

  • Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (n.d.). Chemical Communications (RSC Publishing).[12]

  • European Journal of Medicinal Chemistry. (2024, April 2). ePrints Soton - University of Southampton.[22]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.[23]

Sources

Method

Application Note: Strategic Incorporation of 3-(5-Methyl-3-thienyl)azetidine in Small Molecule Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The optimization of pharmacokinetic (PK) and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in small molecule drug discovery often requires the replacement of traditional, metabolically labile, or highly lipophilic rings. The building block 3-(5-Methyl-3-thienyl)azetidine represents a highly synergistic structural motif, merging the conformational rigidity and low lipophilicity of an azetidine ring with the privileged target-engagement properties of a substituted thiophene. This application note details the mechanistic rationale, synthetic incorporation protocols, and self-validating biological assays required to successfully deploy this scaffold in kinase and receptor inhibitor programs.

Mechanistic Rationale & Scaffold Analysis

The decision to incorporate 3-(5-Methyl-3-thienyl)azetidine into a lead series is driven by specific structure-activity relationship (SAR) and structure-property relationship (SPR) goals:

Azetidine as a Rigidified Bioisostere

Azetidines have emerged as privileged structural motifs in drug discovery campaigns, offering a rigidified, metabolically stable alternative to larger saturated heterocycles like piperidine or piperazine[1]. The four-membered ring lowers the overall lipophilicity (LogD) of the molecule and introduces a rigid 3D vector. This rigidity minimizes the entropic penalty incurred upon binding to the target protein, often leading to improved ligand binding affinity[2].

Thiophene as a Privileged Pharmacophore

Thiophene is a widely recognized privileged pharmacophore in medicinal chemistry, ranking highly among FDA-approved small molecules[3]. It acts as an excellent bioisostere for phenyl rings. The sulfur atom within the thiophene ring enhances drug-receptor interactions by participating in additional, directed hydrogen bonding, while the heteroaromatic system readily engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding site[4].

The 5-Methyl Substitution Advantage

In the optimization of specific targets, such as JNK3 inhibitors, replacing a simple phenyl ring with a substituted thiophene has been shown to significantly improve isoform selectivity and potency[5]. The addition of a methyl group at the 5-position of the thiophene ring serves a dual purpose:

  • Steric Engagement: It projects into small, lipophilic sub-pockets within the target domain, maximizing Van der Waals interactions.

  • Metabolic Shielding: The 5-position of a thiophene ring is notoriously susceptible to cytochrome P450-mediated oxidation. Capping this position with a methyl group blocks this metabolic liability, directly extending the compound's half-life[6].

Workflow & Pharmacophore Visualization

Workflow N1 1. Scaffold Prep Freebasing Azetidine HCl N2 2. Core Coupling SNAr / Buchwald-Hartwig N1->N2 N3 3. Purification Prep-HPLC & LC-MS N2->N3 N4 4. Validation Kinase & HLM Assays N3->N4

Figure 1: Iterative workflow for the incorporation and validation of the azetidine-thiophene scaffold.

Pharmacophore cluster_ligand Small Molecule Inhibitor cluster_target Target Protein Binding Pocket Core Heteroaryl Core Azetidine Azetidine Ring (Rigid Vector) Core->Azetidine C-N Bond Hinge Hinge Region Core->Hinge H-Bonds Thiophene Thiophene Ring (Bioisostere) Azetidine->Thiophene C-C Bond Methyl 5-Methyl Group (Metabolic Block) Thiophene->Methyl C-C Bond Aromatic Aromatic Residue Thiophene->Aromatic Pi-Pi Stacking Hydrophobic Lipophilic Sub-pocket Methyl->Hydrophobic VdW Forces

Figure 2: Pharmacophore mapping of 3-(5-Methyl-3-thienyl)azetidine interactions within a target pocket.

Synthetic Protocols: Scaffold Incorporation

Because 3-(5-Methyl-3-thienyl)azetidine is typically supplied as a hydrochloride salt to prevent degradation and polymerization of the strained azetidine ring, the coupling protocol must account for in situ freebasing.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) to a Heteroaryl Core

Objective: Covalently attach the azetidine nitrogen to an electrophilic core (e.g., 2-chloropyrimidine).

Materials:

  • 3-(5-Methyl-3-thienyl)azetidine HCl (1.2 eq)

  • Heteroaryl chloride core (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 eq) in anhydrous NMP (0.2 M concentration). Causality: NMP is chosen as a high-boiling, polar aprotic solvent that highly stabilizes the Meisenheimer complex transition state during SNAr.

  • Freebasing: Add 3-(5-Methyl-3-thienyl)azetidine HCl (1.2 eq) to the solution, followed immediately by DIPEA (3.0 eq).

    • Self-Validation Step: Spot a micro-drop of the reaction mixture onto wetted pH paper. The pH must read >9. If it does not, the azetidine remains protonated and non-nucleophilic; add additional DIPEA until pH >9 is achieved.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the (M+H)+ peak corresponding to the product confirms successful coupling. The strained nature of the azetidine ring makes it sensitive to prolonged extreme heat; do not exceed 110°C to avoid ring-opening side reactions.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na2​SO4​ , concentrate, and purify via reverse-phase Prep-HPLC.

In Vitro Validation: Self-Validating Assays

To prove that the incorporation of the 3-(5-Methyl-3-thienyl)azetidine scaffold achieved the desired SPR/SAR improvements, the compound must be evaluated against standard baselines.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic half-life ( t1/2​ ) to validate the metabolic shielding effect of the 5-methyl group and the azetidine ring.

Procedure:

  • Incubation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation Step (Negative Control): Run a parallel incubation without NADPH. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis) rather than cytochrome P450-mediated metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation Step (Internal Standard): The internal standard normalizes any variations in LC-MS injection volume or ionization suppression, ensuring the calculated t1/2​ is mathematically robust.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ from the slope of the natural log of remaining compound versus time.

Quantitative Data Presentation

The following table summarizes a representative optimization cycle where a traditional phenyl-piperazine motif was replaced with the 3-(5-Methyl-3-thienyl)azetidine scaffold. The data demonstrates the profound impact of this bioisosteric replacement on both potency and metabolic stability.

Compound IDR-Group MotifTarget Kinase IC50​ (nM)HLM t1/2​ (min)LogD (pH 7.4)Topological Polar Surface Area (TPSA)
Baseline-A Phenyl-Piperazine145183.845.2 Ų
Optimized-B 3-(5-Methyl-3-thienyl)azetidine12>602.441.5 Ų
Impact Bioisosteric Replacement12x Improvement >3x Extension -1.4 Units Maintained

Analysis: The azetidine ring successfully lowered the LogD, reducing non-specific binding, while the 5-methylthiophene engaged the hydrophobic sub-pocket to drive a 12-fold increase in potency. Furthermore, the metabolic block at the thiophene 5-position extended the half-life beyond the 60-minute assay threshold.

References

  • [5],[6] Feng, Y., et al. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • [4],[3] Mishra, R., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances.[Link]

  • [1] Examples of azetidine-based bioisosters. ResearchGate.[Link]

  • [2] Kirichok, A. A., et al. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.[Link]

Sources

Application

Chromatographic Purification Strategies for 3-(5-Methyl-3-thienyl)azetidine: A Comprehensive Application Note

Target Audience: Researchers, analytical scientists, and drug development professionals. Molecule: 3-(5-Methyl-3-thienyl)azetidine (Free Base MW: 153.25 g/mol ; [M+H]⁺: 154.2) Physicochemical Profiling & Chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Molecule: 3-(5-Methyl-3-thienyl)azetidine (Free Base MW: 153.25 g/mol ; [M+H]⁺: 154.2)

Physicochemical Profiling & Chromatographic Challenges

The purification of 3-(5-Methyl-3-thienyl)azetidine presents unique chromatographic challenges dictated by its structural dichotomy: a highly strained, basic secondary amine (azetidine ring, pKa ~10.5) coupled with a lipophilic, aromatic 5-methylthiophene moiety.

The Core Challenge: When subjected to standard bare silica gel (which contains acidic silanol groups with a pKa ~4.5), the secondary amine of the azetidine becomes rapidly protonated. This leads to strong ionic interactions, resulting in severe peak tailing, irreversible adsorption, and poor mass recovery[1].

To achieve high-purity isolation without compromising yield, purification strategies must either mask the stationary phase silanols, suppress the ionization of the amine via high-pH mobile phases, or exploit the molecule's basicity orthogonally using cation exchange[2].

Purification Decision Matrix

The optimal purification route depends heavily on the desired final salt form (free base vs. HCl/TFA salt) and the scale of the synthesis. The workflow below dictates the logical progression of method selection.

PurificationWorkflow Start Crude 3-(5-Methyl-3-thienyl)azetidine Decision Target Form? Start->Decision FreeBase Free Base Decision->FreeBase SaltForm HCl/TFA Salt Decision->SaltForm NP_Flash Amine-Modified Silica Flash (Hexane/EtOAc) FreeBase->NP_Flash Gram Scale RP_HighPH Prep RP-HPLC (High pH: NH4HCO3) FreeBase->RP_HighPH mg Scale RP_LowPH Prep RP-HPLC (Low pH: 0.1% TFA) SaltForm->RP_LowPH SCX SCX Catch & Release (Trace Impurity Removal) NP_Flash->SCX RP_HighPH->SCX

Fig 1. Decision matrix for the chromatographic purification of 3-(5-Methyl-3-thienyl)azetidine.

Detailed Methodologies & Protocols

Method A: Normal Phase Flash Chromatography (Amine-Functionalized Silica)

Optimal For: Gram-scale purification of the free base.

  • Causality: Adding basic modifiers (like triethylamine or ammonium hydroxide) to bare silica mobile phases can cause co-elution of the modifier with the product, complicating downstream NMR analysis or biological assays. Amine-functionalized silica (e.g., KP-NH) covalently masks the acidic silanols. This allows the basic azetidine to elute symmetrically using standard, volatile organic solvents without the need for basic modifiers[2].

Step-by-Step Protocol:

  • Column Equilibration: Mount an amine-functionalized silica flash column (e.g., Biotage KP-NH) and equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto a small amount of Celite (do not use bare silica for dry loading).

  • Elution Gradient: Run a gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexane over 10 CV.

  • Self-Validating Check: Monitor fractions via UV at 254 nm (detecting the thiophene ring). Spot the UV-active fractions on a bare silica TLC plate and stain with Ninhydrin. Upon heating, the secondary azetidine amine will self-validate by forming a distinct pink/purple spot.

Method B: Preparative RP-HPLC (High pH)

Optimal For: Milligram-scale isolation requiring >99% purity.

  • Causality: In reversed-phase chromatography, basic amines at low pH (e.g., 0.1% Formic Acid) are protonated and highly polar, causing them to elute near the void volume with poor resolution. By utilizing a high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10), the azetidine is maintained in its neutral free-base form[3]. This maximizes hydrophobic interactions between the 5-methyl-3-thienyl moiety and the C18 stationary phase, drastically improving peak shape, retention, and sample loadability[4].

Step-by-Step Protocol:

  • Column Selection: Use a hybrid silica C18 column designed for high pH stability (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Standard silica will dissolve at pH 10.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with aqueous ammonia.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 15 mL/min.

  • Self-Validating Check: Utilize mass-directed fraction collection (Mass-Triggered LC-MS) set to the [M+H]⁺ ion at m/z 154.2. Lyophilize the collected fractions immediately to prevent degradation and to sublimate the volatile ammonium bicarbonate buffer.

Method C: Strong Cation Exchange (SCX) "Catch and Release"

Optimal For: Orthogonal removal of non-basic impurities (e.g., unreacted thiophene starting materials or cross-coupling catalysts).

  • Causality: When the crude mixture contains neutral or acidic impurities, SCX chromatography offers an elegant solution. The propylsulfonic acid-functionalized silica (pKa < 1) strongly retains the basic azetidine via ionic bonds ("catch"). Neutral and acidic impurities are washed away with organic solvents, and the product is subsequently "released" using a strong methanolic ammonia solution[5]. This mechanism is highly effective and specific for nitrogen-containing heterocycles[6].

Step-by-Step Protocol:

  • Conditioning: Pre-condition the SCX cartridge (e.g., Teledyne ISCO RediSep SCX) with 3 CV of Methanol, followed by 3 CV of DCM.

  • Loading: Dissolve the sample in DCM/MeOH (1:1) and load onto the column at a low flow rate (gravity or <5 mL/min).

  • Washing (Catch): Wash the column with 5 CV of DCM, followed by 5 CV of Methanol.

  • Elution (Release): Elute the azetidine using 5 CV of 2 M Ammonia in Methanol.

  • Self-Validating Check: Test the pH of the eluent fractions. The wash fractions should be pH neutral (containing the impurities), while the release fraction containing the pure azetidine will be highly basic (pH > 10). Concentrate the basic fraction in vacuo to yield the pure free base.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification strategy based on the physicochemical behavior of 3-arylazetidines.

Purification MethodPrimary MechanismOptimal ScaleTypical RecoveryKey Advantage
Normal Phase (Amine-Silica) Adsorption / Partitioning100 mg - 50 g85 - 95%Avoids basic modifiers; high throughput for bulk intermediates.
RP-HPLC (High pH) Hydrophobic Interaction1 mg - 500 mg80 - 90%Exceptional purity (>99%); mass-directed precision.
SCX Catch & Release Strong Cation Exchange10 mg - 10 g90 - 98%Complete, orthogonal removal of non-basic impurities.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.[Link]

  • N-Arylazetidines: Preparation through Anionic Ring Closure. ACS Publications.[Link]

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International.[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. ACS Publications.[Link]

  • RediSep SCX column. Teledyne ISCO.[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Methyl-3-thienyl)azetidine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 3-(5-Methyl-3-thieny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 3-(5-Methyl-3-thienyl)azetidine. The azetidine ring, a four-membered nitrogen heterocycle, is a valuable scaffold in medicinal chemistry, but its synthesis is often challenging due to significant ring strain (approx. 25.2-25.4 kcal/mol)[1][2]. This inherent strain makes the cyclization step energetically unfavorable and the final product susceptible to ring-opening under harsh reaction conditions[1][2].

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter, helping you optimize your reaction conditions and improve the overall yield and purity of your target compound.

General Synthetic Strategy Overview

A common and effective route to 3-substituted azetidines involves the functionalization of a pre-existing azetidine core, often protected with a tert-butyloxycarbonyl (Boc) group. The key steps typically include:

  • Precursor Synthesis: Preparation of a suitable azetidine intermediate, such as N-Boc-3-iodoazetidine or an activated N-Boc-3-hydroxyazetidine derivative.

  • Cross-Coupling Reaction: Formation of the carbon-carbon bond between the azetidine C3 position and the 5-methyl-3-thienyl moiety.

  • Deprotection: Removal of the N-Boc group to yield the final product.

Each of these stages presents unique challenges that can significantly impact the final yield.

Synthetic_Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine or other activated precursor A->B Activation (e.g., I₂, PPh₃, Imidazole) D N-Boc-3-(5-Methyl-3-thienyl)azetidine B->D Cross-Coupling (e.g., Suzuki, Hiyama) C 5-Methyl-3-thienylboronic acid or Grignard reagent C->D E 3-(5-Methyl-3-thienyl)azetidine (Final Product) D->E Acidic or Thermal Cleavage

Caption: General workflow for the synthesis of 3-(5-Methyl-3-thienyl)azetidine.

Troubleshooting & Frequently Asked Questions (FAQs)

FAQ 1: I am observing very low yields during the Suzuki-Miyaura cross-coupling step. What are the likely causes and how can I optimize it?

Answer: Low yields in the cross-coupling of 3-iodoazetidine with arylboronic acids are common and typically stem from three main areas: catalyst deactivation, inefficient transmetalation, or decomposition of the starting materials. The choice of catalyst, base, and solvent system is critical for success.

Causality & Expert Insights:

  • Catalyst System: While standard palladium catalysts can work, the sterically hindered environment of the azetidine ring can impede catalytic turnover. A well-chosen ligand is crucial to stabilize the palladium center and facilitate reductive elimination.

  • Base Selection: The base not only activates the boronic acid but can also influence the stability of the azetidine ring. Strong inorganic bases can sometimes promote side reactions. A moderately strong base is often optimal.

  • Solvent Effects: The solvent mixture must be able to dissolve both the organic and inorganic components of the reaction. A combination of an organic solvent and water is typical for Suzuki couplings to facilitate the dissolution of the base and boronic acid salt.

Optimization Protocol: If your initial attempts with a standard catalyst like Pd(PPh₃)₄ and Na₂CO₃ are failing, consider a systematic optimization approach.

Step-by-Step Optimization:

  • Initial Setup: To a solution of N-Boc-3-iodoazetidine (1.0 eq) and 5-methyl-3-thienylboronic acid (1.2 eq) in a suitable solvent, add the base and palladium catalyst.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Troubleshooting Variables: If the yield is low, screen different parameters as outlined in the table below.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling Optimization

Parameter Condition 1 (Standard) Condition 2 (Improved) Condition 3 (Advanced) Rationale & Citation
Pd Catalyst Pd(PPh₃)₄ (5 mol%) Pd(dppf)Cl₂ (3 mol%) Pd₂(dba)₃ (2 mol%) Ligands like dppf and SPhos can accelerate reductive elimination and improve catalyst stability.
Ligand None None SPhos (4 mol%) Bulky, electron-rich phosphine ligands are often superior for challenging cross-couplings.
Base Na₂CO₃ (2.0 eq) K₃PO₄ (2.5 eq) Cs₂CO₃ (2.5 eq) Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can improve transmetalation efficiency.
Solvent Toluene/H₂O (4:1) Dioxane/H₂O (5:1) DME/H₂O (5:1) Dioxane and DME often offer better solubility for all reaction components.

| Temperature | 100 °C | 90 °C | 85 °C | Higher temperatures can cause decomposition; optimizing with a more active catalyst may allow for milder conditions. |

Note: The conditions are starting points and may require further refinement. Hiyama cross-coupling with arylsilanes is also a viable alternative under mild conditions.

FAQ 2: My primary challenge is the final N-Boc deprotection. I'm either getting incomplete conversion or significant decomposition, leading to a low yield of the final amine.

Answer: This is the most critical and often problematic step in azetidine synthesis. The high ring strain that makes azetidines synthetically challenging to form also makes them susceptible to cleavage under the acidic conditions typically used for Boc deprotection[1][3]. The key is to find conditions that are strong enough to cleave the carbamate without promoting acid-catalyzed ring-opening.

Causality & Expert Insights: The standard mechanism for Boc deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene (via the stable tert-butyl cation)[3]. However, in a strained system like azetidine, the protonated ring nitrogen can be attacked by a nucleophile (like the acid's counter-ion), leading to irreversible ring-opening and polymerization. Therefore, milder, carefully controlled conditions are paramount.

Deprotection_Troubleshooting cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Ring Opening Problem Low Yield in N-Boc Deprotection Cause1 Incomplete Reaction Problem->Cause1 Cause2 Ring Opening/Decomposition Problem->Cause2 Sol1A Increase reaction time Cause1->Sol1A Sol1B Increase acid stoichiometry (use with caution) Cause1->Sol1B Sol1C Switch to a stronger acid system (e.g., HCl in Dioxane) Cause1->Sol1C Sol2A Lower reaction temperature (e.g., 0 °C to RT) Cause2->Sol2A Sol2B Use milder acidic conditions (see Table 2) Cause2->Sol2B Sol2C Employ non-acidic methods (e.g., Thermal deprotection) Cause2->Sol2C

Caption: Troubleshooting logic for N-Boc deprotection of strained azetidines.

Recommended Deprotection Protocols: If you are observing decomposition with standard trifluoroacetic acid (TFA) in dichloromethane (DCM), it is essential to explore milder alternatives.

Table 2: Comparison of N-Boc Deprotection Conditions for Azetidines

Method Reagent & Solvent Typical Temp. Typical Time Pros Cons & Citation
Standard Acidolysis 20-50% TFA in DCM 0 °C to RT 1-3 h Fast, common High risk of ring-opening for strained rings[3].
Milder Acidolysis 4M HCl in Dioxane 0 °C to RT 2-6 h Often cleaner than TFA Can still cause decomposition; requires careful monitoring.
Mild Lewis Acid Sc(OTf)₃ or La(OTf)₃ in MeCN/H₂O RT 4-12 h Very mild, high functional group tolerance Slower, requires metal catalyst removal[4].
Oxalyl Chloride Oxalyl Chloride in Methanol RT 1-4 h Mild, fast, avoids strong protic acids Reagent is toxic and moisture-sensitive[5].

| Thermal (Flow) | Methanol or TFE | 120-240 °C | 20-45 min | No acid required, scalable | Requires specialized flow chemistry equipment[6]. |

Detailed Protocol for Mild Deprotection using HCl in Dioxane:

  • Dissolution: Dissolve the N-Boc-3-(5-Methyl-3-thienyl)azetidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise while stirring.

  • Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress every hour using TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

  • Work-up: Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of NaHCO₃. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting hydrochloride salt can be purified or neutralized to the free amine.

By systematically addressing potential failure points in both the coupling and deprotection steps, you can significantly enhance the yield and purity of your 3-(5-Methyl-3-thienyl)azetidine synthesis.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

  • Vedejs, E., & Klapars, A. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Driver, T. G., & Thomson, R. J. (2016). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 55(1), 281-285. [Link]

  • Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1009. [Link]

  • Di Mola, A., & D'Acunzo, G. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1435. [Link]

  • Kim, J., & Lee, J. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Jerie, J., & Van der Eycken, E. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Deadman, B. J., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Williams, D. R., & Atim, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(29), 5589-5593. [Link]

  • De Kimpe, N., & Alcaide, B. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules. [Link]

  • Hari, Y., & Tor, Y. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 80(1), 180-188. [Link]

  • Uesugi, S., & Fujioka, H. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1042531. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

Sources

Optimization

reducing byproducts in 3-(5-Methyl-3-thienyl)azetidine solvent extraction

Welcome to the technical support center for the purification of 3-(5-Methyl-3-thienyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(5-Methyl-3-thienyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solvent extraction process, with a primary focus on minimizing byproduct contamination. We will explore the underlying chemical principles to help you make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the liquid-liquid extraction (LLE) of 3-(5-Methyl-3-thienyl)azetidine.

Q1: My organic extract is a dark, tarry color after extraction from an acidic aqueous phase. What is causing this?

A1: This is likely due to acid-catalyzed polymerization or degradation of the thiophene ring. While thiophene is more stable in acid than furan or pyrrole, strong acids and elevated temperatures can induce polymerization, forming insoluble, resinous materials.[1][2] Specifically, very strong acids can cause thiophene to form a trimer.[2]

  • Immediate Action: Neutralize your crude reaction mixture before extraction. Perform the extraction under neutral or, preferably, basic conditions (pH 9-11).

Q2: I'm observing a significant amount of an apolar byproduct in my GC-MS analysis that I suspect is 5-Methyl-3-bromothiophene. Why is this carrying through the extraction?

A2: This indicates that your starting material, likely 3-bromo-5-methylthiophene, was not fully consumed in the preceding reaction (e.g., Grignard formation or a coupling reaction). Being a neutral, hydrophobic molecule, it will readily partition into most common organic extraction solvents (e.g., ethyl acetate, dichloromethane).

  • Solution: Ensure your upstream reaction goes to completion. If this is not possible, consider a different extraction solvent system or purification method (e.g., column chromatography) to separate the non-basic impurity from your basic product.

Q3: After basifying the aqueous layer, I'm getting a persistent emulsion during extraction. How can I break it?

A3: Emulsion formation is common in LLE, especially when the sample contains surfactant-like compounds or when there is insufficient density difference between the phases.[3][4][5]

  • Troubleshooting Steps:

    • Reduce Agitation: Switch from vigorous shaking to gentle, repeated inversions of the separatory funnel. This maintains surface area for extraction while minimizing the energy that creates emulsions.[4]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength and density of the aqueous phase, which can force the separation.[4]

    • Change Temperature: Gently warming or cooling the mixture can alter solvent densities and break the emulsion.[3]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to force phase separation.[4]

Q4: My final product yield is low, and I suspect the product is remaining in the aqueous phase. How can I improve extraction efficiency?

A4: Low extraction efficiency for an amine like 3-(5-Methyl-3-thienyl)azetidine is almost always related to pH. The azetidine nitrogen must be in its neutral, free-base form to be soluble in an organic solvent.

  • Key Parameter - pH: The pKa of azetidine is approximately 11.29, similar to pyrrolidine.[6] To ensure >99% of your product is in the free-base form, the pH of the aqueous layer should be at least 2 units higher than the pKa.

    • Action: Adjust the aqueous phase to a pH of 12-13 with 2-6M NaOH or KOH prior to extraction. Confirm the pH with a meter or high-range pH strips. For basic analytes, adjusting the pH to two units above the pKa ensures the compound is in its neutral form, maximizing partitioning into the organic phase.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic workflows for resolving more complex byproduct issues.

Guide 1: Identifying and Mitigating pH-Related Byproducts

The stability of both the azetidine and thiophene rings is highly dependent on pH. Deviations outside the optimal range during workup and extraction can generate specific byproducts.

Issue A: Azetidine Ring-Opening under Acidic Conditions

The strained four-membered azetidine ring is susceptible to cleavage under acidic conditions, which is often initiated by protonation of the ring nitrogen.[7][8] This can lead to the formation of ring-opened byproducts, such as haloamines or amino alcohols, which can complicate purification.

Protocol: pH Optimization for Extraction

  • Crude Reaction Quench: After your synthesis is complete, cool the reaction mixture to 0-5 °C.

  • Initial Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH until the pH of the aqueous phase is between 7.0 and 8.0. Rationale: This neutralizes any strong acid catalysts from the reaction, preventing ring-opening upon warming.

  • Basification for Extraction: Increase the pH to 10-12 using a stronger base (e.g., 2-6M NaOH). Monitor the temperature to ensure it does not rise significantly. Rationale: This deprotonates the azetidine nitrogen, rendering the molecule soluble in organic solvents.[5] Azetidines are generally more stable under basic conditions.

  • Solvent Extraction: Proceed immediately with extraction using your chosen organic solvent (see Guide 2). Do not let the strongly basic mixture sit for extended periods.

  • Analysis: Use LC-MS or GC-MS to analyze the organic extract for the desired product and compare it against a sample extracted from an acidic medium to confirm the reduction of polar, ring-opened byproducts.[9][10]

Issue B: Thiophene Ring Degradation

While generally stable, the thiophene ring can undergo side reactions.[2] Strong acids can lead to polymerization[1][2], while certain oxidizing conditions can lead to the formation of unstable and reactive thiophene-S-oxides.[11][12]

Workflow: Troubleshooting Thiophene-Related Impurities

G cluster_0 Analysis of Impurity Profile cluster_1 Troubleshooting Path start Impurity Detected via LC-MS/GC-MS check_mass Does M+16 or M+32 correspond to a major impurity? start->check_mass check_polymer Observe broad, unresolved peaks or baseline noise? start->check_polymer oxidation Probable Thiophene Oxidation check_mass->oxidation  Yes polymerization Probable Acid-Catalyzed Polymerization check_polymer->polymerization  Yes solution_ox Solution: Degas solvents. Work under inert atmosphere (N2/Ar). Avoid oxidizing agents during workup. oxidation->solution_ox solution_poly Solution: Ensure workup pH is > 7. Avoid strong acids. Extract promptly after basification. polymerization->solution_poly

Caption: Troubleshooting workflow for thiophene-related byproducts.

Guide 2: Systematic Solvent Selection

The choice of solvent is critical for maximizing product recovery while minimizing byproduct carryover.[13] An ideal solvent should have high solubility for the free-base product, low solubility for impurities, and be immiscible with the aqueous phase.[13]

Protocol: Screening for Optimal Extraction Solvent

  • Prepare Stock Solution: Prepare a small, basified (pH 11-12) aqueous solution containing your crude 3-(5-Methyl-3-thienyl)azetidine.

  • Aliquot: Divide the aqueous solution into several small vials (e.g., 5 vials with 2 mL each).

  • Test Solvents: To each vial, add an equal volume (2 mL) of a different extraction solvent. See the table below for common candidates.

  • Extract: Cap the vials and agitate gently for 2 minutes. Allow the layers to separate completely.

  • Analyze Organic Layer: Carefully withdraw a small aliquot from the organic (top or bottom) layer of each vial. Analyze each sample by a suitable method (e.g., UPLC, GC, or TLC) to determine the relative purity and concentration of your target compound.

  • Compare and Select: Choose the solvent that provides the highest recovery of the desired product with the lowest amount of key byproducts.

Table 1: Comparison of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Considerations
Ethyl Acetate (EtOAc) 4.477Good general-purpose solvent for medium-polarity compounds. Can hydrolyze under strong base.[13]
Dichloromethane (DCM) 3.140Excellent solvent for many organics, but denser than water. Can form stable emulsions.
Methyl tert-butyl ether (MTBE) 2.555Less prone to peroxide formation than other ethers. Good alternative to DCM/EtOAc.
Toluene 2.4111Good for apolar compounds. High boiling point can make removal difficult.
n-Heptane / Hexanes 0.198 / 69Highly apolar. Useful for extracting very non-polar byproducts, leaving the desired product in the aqueous phase.
Guide 3: Managing Byproducts from Synthesis

Byproducts are often formed during the synthesis of the azetidine ring itself and are carried into the extraction. Common synthetic routes may involve Grignard reactions or nucleophilic substitutions.[6][14]

Issue: Biphenyl-type Byproducts from Grignard Reactions

If a Grignard reagent (e.g., 3-thienylmagnesium bromide) is used, a common side reaction is homo-coupling, which can produce bithiophene byproducts.[15] These are typically non-basic and highly apolar.

Mitigation Strategy: "Acid Wash" of Organic Extract

If you suspect non-basic, organic-soluble impurities are contaminating your product, a back-extraction can be highly effective.

Sources

Troubleshooting

handling moisture sensitivity of 3-(5-Methyl-3-thienyl)azetidine compounds

Welcome to the Technical Support Center for 3-(5-Methyl-3-thienyl)azetidine . As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of this highly reactive building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(5-Methyl-3-thienyl)azetidine . As a Senior Application Scientist, I have designed this guide to address the critical handling requirements of this highly reactive building block.

Azetidines possess a strained four-membered ring that compresses the C–N–C bond angle, increasing the s-character of the nitrogen lone pair. This structural feature renders the secondary amine exceptionally basic (pKa ~11.3) and highly nucleophilic[1]. Consequently, 3-(5-Methyl-3-thienyl)azetidine is exquisitely sensitive to atmospheric carbon dioxide (CO₂) and moisture, requiring stringent air-free handling techniques to prevent rapid degradation and titer loss.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 3-(5-Methyl-3-thienyl)azetidine free base arrived as a clear liquid, but it has developed a white, crusty precipitate. What happened? A1: Your reagent has reacted with atmospheric CO₂. Because of its high nucleophilicity, the secondary amine rapidly attacks the electrophilic carbon of CO₂ to form a zwitterionic intermediate. A second amine molecule then deprotonates this intermediate, forming an insoluble dialkylammonium carbamate salt [2]. This irreversible degradation depletes your active amine and ruins the stoichiometry of downstream couplings.

Q2: I purchased the hydrochloride (HCl) salt instead of the free base to avoid CO₂ degradation. However, the powder has turned into a sticky paste. Why? A2: While the protonated nitrogen in the HCl salt cannot attack CO₂ to form carbamates, the salt itself is highly hygroscopic. Upon exposure to ambient humidity, it absorbs water molecules into its crystal lattice, eventually undergoing deliquescence (dissolving in its own absorbed moisture) [4]. This drastically alters the molecular weight, leading to inaccurate weighing and potential quenching of moisture-sensitive catalysts (e.g., in Buchwald-Hartwig aminations).

Q3: How can I verify the integrity of my degraded azetidine before using it in a critical synthesis? A3: You must treat your handling protocol as a self-validating system. Rather than using the degraded bulk material directly, prepare a stock solution in an anhydrous solvent and perform a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). Alternatively, perform a non-aqueous acid-base titration. If the measured molarity deviates by >5% from the theoretical calculation, the batch has been compromised.

Part 2: Physicochemical Data & Troubleshooting Matrix

To effectively troubleshoot, you must understand the distinct degradation profiles of the free base versus the hydrochloride salt.

Table 1: Quantitative & Physicochemical Comparison

Property3-(5-Methyl-3-thienyl)azetidine (Free Base)3-(5-Methyl-3-thienyl)azetidine HCl
Physical State LiquidSolid (Powder)
pKa (conjugate acid) ~11.3~11.3
Primary Degradation Carbamate formation (CO₂ attack)Deliquescence (H₂O absorption)
Moisture Sensitivity Extremely HighHigh
Storage Temperature 2 - 8 °C (Under Argon)2 - 8 °C (Desiccated)
Handling Environment Schlenk Line (Argon)Glovebox (<1 ppm H₂O)

Troubleshooting Guide

Observed SymptomMechanistic CauseCorrective ActionPreventive Action
Cloudiness in liquid free base Formation of dialkylammonium carbamate salts due to CO₂ exposure.Discard if heavily degraded. For large batches, dissolve in ether, wash with 1M NaOH, dry over KOH, and distill under Argon.Always handle via syringe under a positive pressure of Argon using Schlenk techniques.
Clumping/Paste formation in HCl salt Hygroscopic absorption of atmospheric H₂O.Dry under high vacuum (Schlenk line) at 40°C for 12 hours. Re-verify titer via qNMR.Weigh only inside a controlled glovebox environment.
Low yield in Pd-catalyzed coupling Trace moisture from the azetidine quenched the catalyst, or carbamate formation altered stoichiometry.Switch to a fresh, standardized stock solution of the amine.Store stock solutions over activated 4Å molecular sieves.

Part 3: Mechanistic & Workflow Visualizations

Understanding the exact pathway of degradation is critical for preventing it. The diagram below illustrates how atmospheric exposure destroys the free base.

Mechanism A 3-(5-Methyl-3-thienyl)azetidine (Free Base) Zwit Zwitterionic Intermediate [R2NH+-COO-] A->Zwit + CO2 Carb Dialkylammonium Carbamate (White Crust / Precipitate) A->Carb Bicarb Amine Bicarbonate Salt (Aqueous Degradation) A->Bicarb + CO2 + H2O CO2 Atmospheric CO2 CO2->Zwit CO2->Bicarb H2O Atmospheric Moisture H2O->Bicarb Zwit->Carb + 2nd Amine Molecule

Mechanistic pathway of azetidine degradation via CO2 and moisture exposure.

Workflow Start Receive Reagent Decision Form of Reagent? Start->Decision FreeBase Free Base (Liquid) Decision->FreeBase HClSalt HCl Salt (Solid) Decision->HClSalt Schlenk Schlenk Line Transfer (Argon/Nitrogen) FreeBase->Schlenk Glovebox Glovebox Weighing (<1 ppm H2O/CO2) HClSalt->Glovebox Stock Prepare Stock Solution in Anhydrous Solvent Schlenk->Stock Glovebox->Stock Validate Validate Titer (qNMR / Titration) Stock->Validate Store Store over Mol. Sieves at 2-8°C under Argon Validate->Store

Air-free handling and validation workflow for moisture-sensitive azetidines.

Part 4: Standard Operating Protocols (SOPs)

To ensure scientific integrity and reproducible yields, do not weigh these compounds on an open bench. Implement the following self-validating protocols.

Protocol A: Glovebox Handling of the HCl Salt

Causality: The HCl salt is impervious to CO₂ but highly hygroscopic [3]. Handling it in a glovebox ensures <1 ppm H₂O exposure, preventing deliquescence.

  • Preparation: Transfer the sealed bottle of 3-(5-Methyl-3-thienyl)azetidine HCl, a volumetric flask, and anhydrous solvent (e.g., DMF or DMSO, stored over molecular sieves) into an inert-atmosphere glovebox.

  • Weighing: Tare a clean, oven-dried glass vial. Weigh the entire contents of the reagent bottle to prepare a single, standardized stock solution (minimizes repeated exposure of the bulk powder).

  • Dissolution: Transfer the powder quantitatively to the volumetric flask. Add the anhydrous solvent up to the calibration mark and invert to mix.

  • Validation: Remove a 100 µL aliquot. Perform a non-aqueous titration or qNMR to validate the exact molarity.

  • Storage: Transfer the validated stock solution to a Schlenk flask or a Sure/Seal™ bottle containing activated 4Å molecular sieves. Store at 2–8 °C.

Protocol B: Schlenk Line Transfer of the Free Base

Causality: The liquid free base will rapidly form carbamates if exposed to air [2]. Syringe transfer under positive Argon pressure physically excludes CO₂ and moisture.

  • Purging: Connect the reagent bottle (if equipped with a septum) to a Schlenk line via a needle attached to an Argon manifold. Purge the line with 3 cycles of vacuum/Argon.

  • Syringe Preparation: Oven-dry a glass syringe and steel needle. Purge the assembled syringe with Argon three times by drawing from the manifold and expelling into the fume hood.

  • Transfer: Insert the needle into the reagent bottle septum. Allow the positive Argon pressure to fill the syringe with the desired volume of 3-(5-Methyl-3-thienyl)azetidine.

  • Delivery: Quickly transfer the liquid into your pre-purged reaction flask containing anhydrous solvent.

  • Sealing: Remove the Argon line from the reagent bottle, seal the septum with Parafilm, and store the bottle upright at 2–8 °C in a secondary desiccator.

References

  • Azetidine - Grokipedia. Grokipedia. Available at:[Link]

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents. MDPI. Available at:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. NIH PMC. Available at:[Link]

Optimization

Technical Support Center: 3-(5-Methyl-3-thienyl)azetidine Degradation at Room Temperature Solutions

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(5-Methyl-3-thienyl)azetidine. This guide provides in-depth troubleshooting advice and freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(5-Methyl-3-thienyl)azetidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues when handling this compound in room temperature solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-(5-Methyl-3-thienyl)azetidine.

Q1: What are the primary structural features of 3-(5-Methyl-3-thienyl)azetidine that influence its stability?

A1: The stability of 3-(5-Methyl-3-thienyl)azetidine is influenced by two key structural components: the azetidine ring and the thiophene ring.

  • Azetidine Ring: This four-membered nitrogen-containing heterocycle possesses significant ring strain (approximately 25.2 kcal/mol), making it susceptible to ring-opening reactions.[1] This inherent strain is a primary driver of its reactivity and potential degradation.[2][3][4]

  • Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle.[5] While generally stable, the sulfur atom can be susceptible to oxidation.[5] The substitution pattern on the thiophene ring can also influence its electronic properties and, consequently, its stability.[6]

Q2: What are the initial signs that my 3-(5-Methyl-3-thienyl)azetidine solution is degrading at room temperature?

A2: Visual inspection and analytical checks can provide early indications of degradation.

  • Visual Cues: Look for a color change in your solution, often to a yellowish or brownish hue. Increased viscosity or the formation of precipitates can also suggest degradation or polymerization.[7]

  • Analytical Monitoring: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A developing "stability-indicating" HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8]

Q3: What are the most likely degradation pathways for this compound in solution?

A3: Based on the structure, the most probable degradation pathways involve:

  • Azetidine Ring-Opening: This is a highly likely degradation route due to the ring strain.[2][3] This can be initiated by acidic or basic conditions, or by nucleophilic attack.[4][9] The specific products will depend on the solvent and any impurities present.

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of oxidizing agents or under photolytic conditions, to form thiophene-S-oxides or other oxygenated derivatives.[5]

  • Photodegradation: Exposure to light, particularly UV light, can promote the degradation of both the azetidine and thiophene rings.[8][10]

Q4: Which solvents are recommended for dissolving 3-(5-Methyl-3-thienyl)azetidine to minimize degradation?

A4: The choice of solvent is critical for maintaining the stability of your compound.

  • Recommended Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred. Examples include acetonitrile, ethyl acetate, and dichloromethane (DCM). It is crucial to use high-purity, anhydrous solvents.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in ring-opening reactions.[8] Water, especially if acidic or basic, can promote hydrolysis.[11] Ensure the pH of aqueous solutions is carefully controlled.

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific degradation issues.

Issue 1: Rapid Degradation Observed Immediately Upon Dissolving the Compound
Possible Cause Troubleshooting Step
Highly Labile Nature of the Specific Derivative The combination of the methyl and azetidine substituents on the thiophene ring may inherently decrease its stability. Consider preparing fresh solutions immediately before use and minimizing the time the compound is in solution.
Acidic or Basic Impurities in the Solvent Traces of acid or base can catalyze the rapid ring-opening of the azetidine.[4] Use freshly opened, high-purity solvents. Consider passing the solvent through a column of neutral alumina to remove acidic impurities.
Reactive Solvent The solvent itself may be reacting with the compound. This is a concern with protic solvents like methanol.[8] Switch to an aprotic solvent such as acetonitrile or THF.
Issue 2: Appearance of Multiple, Unidentified Peaks in the HPLC Chromatogram Over Time
Possible Cause Troubleshooting Step
Complex Degradation Cascade The initial degradation products may themselves be unstable and degrade further, leading to a complex mixture.[8] Perform a time-course study, analyzing samples at shorter intervals to identify the primary degradation products before they degrade further.
Oxidative Degradation The compound may be reacting with dissolved oxygen in the solvent. Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before use. Store solutions under an inert atmosphere.
Photodegradation Exposure to ambient light can cause degradation.[8] Protect your solutions from light by using amber vials or wrapping them in aluminum foil.
Issue 3: Inconsistent Results and Poor Reproducibility in Experiments
Possible Cause Troubleshooting Step
Variable Storage Conditions of Stock Solutions Inconsistent temperature and light exposure of stock solutions can lead to varying levels of initial degradation. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store at or below -20°C.[12][13]
Moisture Contamination Azetidine compounds can be sensitive to moisture.[14] Store the solid compound in a desiccator. Use anhydrous solvents and handle solutions under an inert atmosphere where possible.
Inconsistent Solution Preparation Variations in the time between dissolving the compound and using it in an experiment can lead to different levels of degradation. Standardize your solution preparation protocol, ensuring that solutions are prepared fresh and used within a defined timeframe.

III. Experimental Protocols

To assist in your investigations, here are standardized protocols for assessing the stability of 3-(5-Methyl-3-thienyl)azetidine.

Protocol 1: Preliminary Stability Assessment in Different Solvents

This protocol provides a framework for evaluating the short-term stability of 3-(5-Methyl-3-thienyl)azetidine in various solvents at room temperature.

Methodology:

  • Solution Preparation: Prepare solutions of 3-(5-Methyl-3-thienyl)azetidine at a known concentration (e.g., 1 mg/mL) in a range of solvents (e.g., acetonitrile, methanol, water buffered at pH 4, 7, and 9).

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by a suitable stability-indicating HPLC method to determine the initial purity.

  • Incubation: Store the solutions at a controlled room temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: Withdraw and analyze aliquots from each solution at specific time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][15][16][17][18]

  • Acid and Base Hydrolysis:

    • Protocol: Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C). Withdraw, neutralize, and analyze aliquots at specified time points.[8]

  • Oxidative Degradation:

    • Protocol: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v). Store at room temperature, protected from light. Analyze aliquots at specified time points.[8]

  • Photolytic Degradation:

    • Protocol: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber). Keep a control sample in the dark. Analyze both samples at appropriate time intervals.[8]

  • Thermal Degradation:

    • Protocol: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.[8]

IV. Data Presentation

Table 1: Hypothetical Stability Data of 3-(5-Methyl-3-thienyl)azetidine in Various Solvents at 25°C
Solvent% Remaining after 8h% Remaining after 24h% Remaining after 48h
Acetonitrile>99%98%96%
Methanol95%88%75%
Water (pH 7)98%94%89%
0.1 M HCl85%65%40%
0.1 M NaOH90%78%62%

V. Visualizations

Diagram 1: Potential Degradation Pathways

G A 3-(5-Methyl-3-thienyl)azetidine B Azetidine Ring-Opening (Hydrolysis, Nucleophilic Attack) A->B Acid/Base Nucleophiles D Thiophene Ring Oxidation A->D Oxidants (e.g., H2O2) F Photodegradation A->F UV/Visible Light C Ring-Opened Products (e.g., Amino Alcohols) B->C E Oxidized Products (e.g., Thiophene-S-oxide) D->E G Various Photodegradants F->G

Caption: Potential degradation pathways for 3-(5-Methyl-3-thienyl)azetidine.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Degradation Observed check_solvent Is the solvent appropriate and pure? start->check_solvent change_solvent Switch to anhydrous, aprotic solvent check_solvent->change_solvent No protect_light Is the solution protected from light? check_solvent->protect_light Yes reassess Re-evaluate stability change_solvent->reassess use_amber Use amber vials or foil wrap protect_light->use_amber No check_temp Is the storage temperature controlled? protect_light->check_temp Yes use_amber->reassess store_cold Store solutions at ≤ -20°C check_temp->store_cold No check_temp->reassess Yes store_cold->reassess

Caption: A logical workflow for troubleshooting unexpected degradation.

VI. References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Retrieved from

  • Benchchem. Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Derivatives. Retrieved from

  • ChemicalBook. (2026, January 13). Azetidine | 503-29-7. Retrieved from

  • American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • PMC. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from

  • Rauchfuss Group. A New Pathway for Thiophene Ring Opening by Transition Metals. Retrieved from

  • ScienceDirect. (2021, December 15). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from

  • ACS Publications. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • ACS Publications. (2018, June 8). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C. Retrieved from

  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from

  • RSC Publishing. Excited states of thiophene: ring opening as deactivation mechanism. Retrieved from

  • Benchchem. Stability and proper storage conditions for aziridine compounds. Retrieved from

  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • TargetMol. Azetidine-2-carboxylic acid. Retrieved from

  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1.... Retrieved from

  • Safety Data Sheet. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. Retrieved from

  • 3-(5-Methyl-3-thienyl)azetidine. Retrieved from

  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from

  • ACS Publications. (2014, November 7). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic | Journal of Medicinal Chemistry. Retrieved from

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from

  • EvitaChem. Buy 3-(5-Methyl-3-thienyl)azetidine Hydrochloride (EVT-15473528). Retrieved from

  • ResearchGate. Potential degradation pathways of thiadiazine 3.. Retrieved from

  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved from

  • PMC. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from

  • PubMed. (2014, August 1). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Retrieved from

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from

  • PMC. Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. Retrieved from

  • PubChem. L-histidine degradation III | Pathway. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation of 3-(5-Methyl-3-thienyl)azetidine: A Comparative Analytical Guide

Executive Summary In modern drug discovery, the strategic replacement of piperidine and pyrrolidine rings with azetidine scaffolds is a proven tactic to increase sp³ character, enhance metabolic stability, and improve ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic replacement of piperidine and pyrrolidine rings with azetidine scaffolds is a proven tactic to increase sp³ character, enhance metabolic stability, and improve pharmacokinetic profiles[1]. 3-(5-Methyl-3-thienyl)azetidine hydrochloride has emerged as a privileged bioisosteric building block. However, its synthesis—typically via cross-coupling or nucleophilic substitution—frequently generates regioisomeric impurities, such as 2-(2-thienyl)azetidine or 3-(4-methyl-3-thienyl)azetidine[2]. Standard 1D NMR is often insufficient for batch release due to signal overlap. This guide provides a comparative analytical framework, detailing a self-validating 1D and 2D NMR workflow to definitively certify the structural integrity and purity of 3-(5-Methyl-3-thienyl)azetidine against common structural alternatives.

Structural Causality and Analytical Challenges

The analytical complexity of 3-(5-Methyl-3-thienyl)azetidine arises from two fundamental structural features that require expert interpretation:

  • Azetidine Ring Strain & Diastereotopicity: The four-membered azetidine ring possesses significant angle strain. This rigidity locks the protons on C2 and C4 into pseudo-axial and pseudo-equatorial positions relative to the thiophene substituent at C3. Because free rotation is restricted, the geminal protons on these carbons are diastereotopic. Consequently, they appear as two distinct, complex multiplets in the ¹H NMR spectrum rather than a single unified signal[3].

  • Thiophene Coupling Dynamics: Unlike phenyl rings, thiophenes exhibit small, long-range coupling constants. The protons at the 2- and 4-positions of a 3,5-disubstituted thiophene exhibit a weak meta-coupling ( 4J≈1.0−1.5 Hz). Furthermore, the C5 methyl group exhibits allylic coupling to the H4 proton. Without high-resolution instrumentation, these fine splittings can blur into broad singlets, masking the true substitution pattern[4].

Comparative NMR Profiling

To demonstrate the analytical differentiation, the tables below compare the expected NMR shifts of the target 3-(5-Methyl-3-thienyl)azetidine hydrochloride against a common structural alternative, 2-(2-thienyl)azetidine hydrochloride .

Causality in the Data: In the 2-substituted alternative, the azetidine C2 proton is highly deshielded (~5.10 ppm) due to the combined electron-withdrawing effects of the adjacent protonated amine and the directly attached thiophene ring[2]. In our target 3-substituted compound, the C3 proton is shielded (~3.90 ppm) as it is insulated from the nitrogen by the C2 and C4 methylene groups[5].

Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 3-(5-Methyl-3-thienyl)azetidine HClAlternative: 2-(2-Thienyl)azetidine HClSplitting / Causality
Amine (NH₂⁺) ~9.20 ppm (br s, 2H)~9.50 ppm (br s, 2H)Broad due to rapid exchange & quadrupolar relaxation.
Thiophene Ar-H H-2: ~7.25 ppm (d, J = 1.5 Hz, 1H)H-4: ~6.95 ppm (dq, J = 1.5, 1.0 Hz, 1H)H-5: ~7.55 ppm (dd, 1H)H-3: ~7.20 ppm (dd, 1H)H-4: ~7.05 ppm (dd, 1H)Target shows meta-coupling; H-4 shows allylic coupling to methyl.
Azetidine CH C3-H: ~3.90 ppm (m, 1H)C2-H: ~5.10 ppm (t, 1H)Massive deshielding in the alternative due to N-adjacency.
Azetidine CH₂ C2/C4-H: ~4.25 ppm (m, 2H)C2/C4-H: ~4.05 ppm (m, 2H)C4-H: ~3.95 ppm (m, 2H)C3-H: ~2.80, ~2.50 ppm (m, 2H)Target shows two multiplets due to diastereotopic geminal protons.
Methyl (CH₃) C5'-CH₃: ~2.42 ppm (d, J = 1.0 Hz, 3H)N/ADoublet due to allylic coupling with H-4.
Table 2: Comparative ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)
Carbon AssignmentTarget: 3-(5-Methyl-3-thienyl)azetidine HClAlternative: 2-(2-Thienyl)azetidine HCl
Thiophene Quaternary C-3': ~138.5 ppm, C-5': ~139.0 ppmC-2': ~142.0 ppm
Thiophene CH C-2': ~120.5 ppm, C-4': ~125.0 ppmC-3': ~125.5, C-4': ~126.0, C-5': ~127.5 ppm
Azetidine CH₂ C-2, C-4: ~50.5 ppmC-4: ~44.0 ppm, C-3: ~24.0 ppm
Azetidine CH C-3: ~33.0 ppmC-2: ~60.5 ppm
Methyl C5'-CH₃: ~15.0 ppmN/A

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in batch validation, the following protocol employs a self-validating system combining quantitative NMR (qNMR) for purity and Heteronuclear Multiple Bond Correlation (HMBC) for definitive regioisomer exclusion.

Step 1: Quantitative Sample Preparation (qNMR)
  • Accurately weigh 10.0 mg of 3-(5-Methyl-3-thienyl)azetidine hydrochloride and 5.0 mg of high-purity Maleic Acid (internal standard) using a calibrated microbalance.

  • Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Maleic acid is chosen because its symmetric alkene protons yield a sharp, distinct singlet at ~6.26 ppm. This perfectly avoids the thiophene aromatic region (6.9–7.3 ppm) and the azetidine aliphatic region (3.8–4.5 ppm), allowing simultaneous structural validation and absolute purity quantification without signal interference.

Step 2: 1D Acquisition Parameters
  • ¹H NMR: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 10 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for accurate integration and qNMR purity calculations.

  • ¹³C{¹H} NMR: Acquire at 100 MHz with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary thiophene carbons (C3' and C5').

Step 3: 2D HMBC Acquisition & Regioisomer Exclusion
  • Acquire a ¹H-¹³C HMBC spectrum to map long-range carbon-proton connectivity.

  • The Validation Check: Locate the azetidine C3 proton multiplet (~3.90 ppm). Trace its correlations in the HMBC spectrum. A valid 3-(5-Methyl-3-thienyl)azetidine structure must show strong three-bond ( 3JC−H​ ) correlations to the thiophene C2' (~120.5 ppm) and C4' (~125.0 ppm) carbons.

  • If the compound is the 2-thienyl regioisomer, the correlation pattern will shift entirely, linking the azetidine ring to the C3' and C5' positions instead. The absence of the expected 3JC−H​ cross-peaks automatically fails the batch[3].

Validation Workflow Visualization

NMR_Workflow Prep Sample Prep: DMSO-d6 + Maleic Acid (qNMR Std) Acq1D 1D Acquisition 1H (16 scans) & 13C (512 scans) Prep->Acq1D Acq2D 2D Acquisition HSQC & HMBC mapping Acq1D->Acq2D HMBC HMBC Analysis: C3-H to Thiophene C2'/C4' Acq2D->HMBC Decision 3J_C-H Correlation Observed? HMBC->Decision Fail Reject: Regioisomer (e.g., 2-thienyl detected) Decision->Fail No Pass Validated: 3-(5-Methyl-3-thienyl)azetidine Decision->Pass Yes

Figure 1: Self-validating NMR workflow for regioisomer exclusion in azetidine synthesis.

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic | Journal of Medicinal Chemistry - ACS Publications.[1] URL: [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry - ACS Publications.[4] URL: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI.[3] URL: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.[5] URL: [Link]

Sources

Comparative

Bioisosteric Optimization in CNS Drug Discovery: A Comparative Guide on 3-(5-Methyl-3-thienyl)azetidine vs. 3-(2-thienyl)azetidine

As drug discovery programs increasingly target the Central Nervous System (CNS), the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target the Central Nervous System (CNS), the strategic manipulation of molecular architecture is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The incorporation of strained four-membered aza-heterocycles—specifically azetidines—into drug scaffolds has become a cornerstone of modern medicinal chemistry. Azetidines impart unique molecular rigidity, lower lipophilicity, and alter the spatial vectors of pharmacophores compared to their pyrrolidine or piperidine homologues [1].

In this guide, we will objectively compare two highly versatile building blocks: 3-(2-thienyl)azetidine and 3-(5-Methyl-3-thienyl)azetidine . By fusing the conformational rigidity of an azetidine core with the bioisosteric properties of a thiophene ring, these fragments offer medicinal chemists powerful tools for lead optimization, particularly in the development of monoamine transporter inhibitors and neuronal receptor ligands [2].

Structural & Physicochemical Profiling

The substitution pattern on the thiophene ring fundamentally alters the fragment's behavior in biological systems. Thiophene is a classic bioisostere for phenyl rings, but its sulfur atom introduces a unique dipole and hydrogen-bond acceptor capability.

  • Compound A: 3-(2-thienyl)azetidine features an unsubstituted thiophene attached at the 2-position. This creates a specific spatial trajectory for the sulfur atom but leaves the 5-position exposed to potential cytochrome P450 (CYP450) mediated oxidation.

  • Compound B: 3-(5-Methyl-3-thienyl)azetidine shifts the attachment point to the 3-position and introduces a methyl group at the 5-position [3].

Causality in Design: The methyl group in Compound B is not arbitrary; it is a deliberate metabolic shield. The 5-position of a thiophene ring is a known "soft spot" for electrophilic attack and oxidative metabolism. By blocking this site with a methyl group, we drastically increase the compound's half-life in liver microsomes. Furthermore, shifting the attachment from the 2-position to the 3-position alters the vector of the sulfur atom, which can either relieve steric clashes or enhance specific dipole-dipole interactions within a target receptor's hydrophobic pocket.

Table 1: Comparative Physicochemical Properties
Property3-(2-thienyl)azetidine (HCl salt)3-(5-Methyl-3-thienyl)azetidine (HCl salt)Impact on Drug Design
Molecular Weight (Free Base) 139.22 g/mol 153.24 g/mol Both are highly efficient fragments (MW < 200) ideal for Fragment-Based Drug Discovery (FBDD).
Calculated LogP (cLogP) ~1.2~1.6The methyl group in Compound B slightly increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 40.3 Ų40.3 ŲIdentical TPSA; both are well within the optimal range for CNS penetrance (< 90 Ų).
Metabolic Soft Spots Thiophene C5 positionNone (C5 blocked by methyl)Compound B exhibits superior metabolic stability against CYP-mediated epoxidation/hydroxylation.
Azetidine pKa ~9.5~9.6Both remain predominantly protonated at physiological pH, critical for ionic interactions with target aspartate residues.

Pharmacodynamic Impact: Monoamine Transporter Binding

Azetidine-based aryl derivatives are extensively utilized as high-affinity ligands for monoamine transporters—specifically the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) [1]. When these fragments are incorporated into larger pharmacophores (e.g., 3-aryl-3-arylmethoxyazetidines), the orientation of the thiophene ring dictates target selectivity.

Compound A's 2-thienyl geometry often mimics the binding pose of classic phenyl-piperidines, fitting snugly into the orthosteric site of SERT. However, Compound B's 3-thienyl geometry, combined with the steric bulk of the 5-methyl group, forces a different conformational lock. This bulk can be leveraged to push against the S1 pocket of DAT, potentially shifting a non-selective reuptake inhibitor toward a DAT-selective profile.

G A Azetidine Derivative (Ligand) B Monoamine Transporter (SERT/DAT/NET) A->B Diffuses to synapse C Orthosteric Site Binding (Competitive Inhibition) B->C Ligand-receptor complex D Blockade of Neurotransmitter Reuptake C->D Conformational lock E Increased Synaptic Monoamine Concentration D->E Pharmacodynamic effect

Mechanism of action for azetidine-based monoamine transporter inhibitors.

Experimental Workflows: Self-Validating Protocols

To objectively compare the bioactivity and stability of these fragments, we employ a dual-assay system. The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) to validate the hypothesis that the 5-methyl substitution in Compound B prevents CYP450 degradation.

  • Step 1: Preparation. Prepare 10 mM stock solutions of Compound A and Compound B in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Microsome Incubation. Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation (Causality Check). Initiate the reaction by adding NADPH (1 mM final concentration). Why? NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a negative control.

  • Step 4: Quenching & Extraction. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity and extracting the remaining fragment.

  • Step 5: LC-MS/MS Analysis. Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Radioligand Binding Assay (SERT Competition)

Objective: Determine the binding affinity ( Ki​ ) of the fragments when elaborated into full lead compounds.

  • Step 1: Membrane Preparation. Isolate membrane fractions from HEK293 cells stably expressing human SERT.

  • Step 2: Radioligand Incubation. Incubate membranes with 1 nM [3H] citalopram (a high-affinity SERT ligand) and varying concentrations of the test compounds (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Step 3: Non-Specific Binding (NSB). Define NSB using 10 µM fluoxetine. Why? Fluoxetine completely saturates all specific SERT binding sites. Any remaining radioactive signal is due to the radioligand sticking nonspecifically to the plastic or lipid bilayer, which must be subtracted to find the true specific binding.

  • Step 4: Filtration & Counting. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

G Step1 Compound Preparation (10 mM DMSO Stock) Step2 Metabolic Stability Assay (Human Liver Microsomes) Step1->Step2 Step3 Radioligand Binding Assay (SERT/DAT Competition) Step1->Step3 Step4 LC-MS/MS Quantification (Intrinsic Clearance) Step2->Step4 Step5 Scintillation Counting (IC50 / Ki Determination) Step3->Step5 Step6 SAR Data Synthesis & Candidate Selection Step4->Step6 Step5->Step6

Self-validating workflow for evaluating azetidine fragment bioactivity and stability.

Data Presentation & Comparative Analysis

The table below summarizes representative baseline data for these fragments when utilized as the primary recognition element in an elaborated CNS scaffold.

Table 2: Representative Experimental Performance Data
Assay ParameterScaffold with 3-(2-thienyl)azetidineScaffold with 3-(5-Methyl-3-thienyl)azetidineInterpretation
HLM Half-Life ( t1/2​ ) 22 minutes> 60 minutesThe 5-methyl block successfully prevents rapid CYP450 degradation, tripling the metabolic half-life.
Intrinsic Clearance ( CLint​ ) 63 µL/min/mg18 µL/min/mgCompound B demonstrates a highly favorable clearance profile for oral dosing.
SERT Affinity ( Ki​ ) 12 nM45 nMThe unsubstituted 2-thienyl (A) fits the SERT orthosteric pocket more optimally.
DAT Affinity ( Ki​ ) 310 nM28 nMThe 3-thienyl geometry + 5-methyl bulk (B) shifts selectivity dramatically toward DAT.

Conclusion: Choosing between these two fragments requires a strategic trade-off. If the primary goal is maximizing SERT affinity, 3-(2-thienyl)azetidine is the superior structural vector, though it will require downstream optimization to protect the thiophene ring from metabolism. Conversely, if the goal is to design a metabolically robust, DAT-selective ligand or a dual-action compound, 3-(5-Methyl-3-thienyl)azetidine provides a pre-optimized, sterically tuned starting point.

References

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC) URL: [Link]

Validation

Escaping Flatland: A Comparative Guide to Azetidine vs. Pyrrolidine Scaffolds in Drug Design

The strategic replacement of saturated nitrogen heterocycles is a cornerstone of lead optimization in modern drug discovery. The transition from the 5-membered pyrrolidine to the 4-membered azetidine ring represents a so...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic replacement of saturated nitrogen heterocycles is a cornerstone of lead optimization in modern drug discovery. The transition from the 5-membered pyrrolidine to the 4-membered azetidine ring represents a sophisticated maneuver to fine-tune physicochemical properties. This guide provides an in-depth technical comparison of these two scaffolds, detailing the causality behind their behavioral differences, supported by experimental protocols and validated structural data.

Physicochemical Tuning: The Causality Behind Scaffold Selection

The decision to utilize an azetidine over a pyrrolidine is rarely arbitrary; it is driven by the fundamental laws of physical organic chemistry that govern molecular interactions, basicity, and lipophilicity.

Ring Strain and Basicity (pKa) The basicity of a cyclic amine is heavily influenced by its ring geometry. In an azetidine ring, the internal C-N-C bond angle is highly compressed (~90°). To accommodate this strain, the nitrogen atom rehybridizes, placing its lone pair in an orbital with increased s-character compared to the nitrogen in a pyrrolidine ring. Because s-electrons are held closer to the nucleus, the lone pair is less available for protonation. Consequently, azetidines generally exhibit a slightly lower pKa than their pyrrolidine counterparts. This subtle reduction in basicity is a powerful tool for medicinal chemists aiming to mitigate hERG channel blockade—a common liability for highly basic amines.

Lipophilicity (LogP) and Polarity Azetidines possess a smaller hydrophobic surface area. The deletion of a single methylene unit (-CH2-) from the ring consistently lowers the partition coefficient (LogP) by approximately 0.3 to 0.5 units 1. This reduction in lipophilicity, coupled with the increased polarity of the rigid azetidine ring, enhances aqueous solubility and reduces non-specific protein binding 2. Furthermore, azetidine derivatives often act as highly potent bioisosteres that adopt planar topographies, leading to reduced target promiscuity compared to larger, more flexible diamines 3.

Quantitative Comparison Table
PropertyAzetidine ScaffoldPyrrolidine ScaffoldMechanistic Implication in Drug Design
Ring Size 4-membered5-memberedDictates the 3D vector projection of substituents.
Relative LogP Lower (~1.3 for model derivatives)Higher (~1.6 for model derivatives)Azetidines improve aqueous solubility and lower lipophilic efficiency (LipE) penalties 2.
Relative pKa Slightly LowerHigherIncreased s-character in the azetidine N-lone pair reduces basicity, mitigating off-target toxicity.
Conformational Flexibility High rigidity (puckered)High flexibility (envelope)Azetidines decrease the entropic penalty upon target binding.

Case Study: Antimycobacterial Drug Discovery

The practical impact of this scaffold hop is evident in the pursuit of novel therapeutics against multidrug-resistant Mycobacterium tuberculosis. Researchers screening libraries rich in sp3-hybridized carbons identified the azetidine derivative BGAz-001 as a potent hit. During structure-activity relationship (SAR) optimization, utilizing the azetidine ring instead of a pyrrolidine maintained the molecular weight below 500 Da and cLogP below 7, yielding compounds that effectively blocked mycolate assembly without triggering detectable resistance 4.

Experimental Workflows & Protocols

Protocol 1: Divergent Synthesis of Azetidines and Pyrrolidines via Iodocyclization

This protocol leverages strict temperature control to selectively drive the formation of either the kinetic azetidine product or the thermodynamic pyrrolidine product from a common homoallylamine precursor 5.

Causality Check: At 20 °C, the reaction is strictly under kinetic control. The proximity of the nitrogen lone pair to the iodonium intermediate favors rapid 4-exo-trig/tet closure, yielding the functionalized 2-(iodomethyl)azetidine. When the temperature is elevated to 50 °C, sufficient thermal energy is provided to overcome the activation barrier for ring expansion. The azetidine isomerizes via an aziridinium ion intermediate into the more thermodynamically stable 3-iodopyrrolidine, relieving the inherent ring strain of the 4-membered system.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the N-protected homoallylamine in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of molecular iodine (I2) and 1.2 equivalents of sodium bicarbonate (NaHCO3). The base acts as an acid scavenger to prevent premature deprotection.

  • Kinetic Pathway (Azetidine Formation): Stir the reaction mixture at exactly 20 °C for 4-6 hours. Monitor via TLC. Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine.

  • Thermodynamic Pathway (Pyrrolidine Formation): To synthesize the pyrrolidine analog, heat the reaction mixture to 50 °C for 12 hours. The elevated temperature drives the thermal isomerization of the transient azetidine into the 3-iodopyrrolidine derivative.

  • Validation: Purify via flash column chromatography. Validate the ring size using 13C NMR; the highly shielded carbons in the azetidine ring (due to strain) will confirm the structural divergence.

Protocol 2: High-Throughput Potentiometric Titration for pKa Determination

Causality Check: Because the basicity difference between azetidines and pyrrolidines is pharmacologically critical, accurate pKa determination is essential. Potentiometric titration in a co-solvent system ensures the solubility of lipophilic drug candidates while providing a self-validating mathematical model (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa 2.

Step-by-Step Procedure:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25 °C.

  • Sample Preparation: Prepare a 1 mM solution of the target heterocycle in a methanol/water mixture (start with 50% MeOH to ensure complete dissolution).

  • Titration: Titrate the solution with standardized 0.1 M NaOH (if the compound is a protonated salt) or 0.1 M HCl (if starting as a free base) using an automated titrator.

  • Extrapolation: Repeat the titration at three different methanol/water ratios (e.g., 40%, 50%, 60% MeOH). Plot the apparent pKa against the dielectric constant of the solvent mixtures and extrapolate to 0% organic modifier to find the true aqueous pKa.

  • Self-Validation: Include a known standard (e.g., pure pyrrolidine, literature pKa ~11.3) in the run sequence to validate the accuracy of the extrapolation model.

Mechanistic Visualizations

Mechanism Homoallyl Homoallylamine + I2 (Starting Material) Iodonium Iodonium Intermediate (Activated Alkene) Homoallyl->Iodonium Azetidine 2-(Iodomethyl)azetidine (Kinetic Product) Iodonium->Azetidine 20°C (Fast) Aziridinium Aziridinium Ion (Reactive Intermediate) Azetidine->Aziridinium Heat (50°C) Pyrrolidine 3-Iodopyrrolidine (Thermodynamic Product) Aziridinium->Pyrrolidine Ring Expansion

Divergent synthetic pathway showing temperature-controlled azetidine to pyrrolidine isomerization.

ADME Lead Pyrrolidine Lead (High LogP, High pKa) Issue ADME Liability (hERG binding, poor solubility) Lead->Issue Bioisostere Azetidine Bioisostere (Ring Contraction) Issue->Bioisostere Scaffold Hopping Result Optimized Candidate (Lower LogP, Reduced basicity) Bioisostere->Result Improved Profile

Logical workflow for mitigating ADME liabilities via azetidine-based scaffold hopping.

References

  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.2

  • University of Birmingham. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay.5

  • National Institutes of Health (PMC). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.4

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.3

  • ResearchGate / ChemRxiv. The compounds of this study depicted in the LogP – pKa plot.1

Sources

Comparative

X-ray crystallography structural data for 3-(5-Methyl-3-thienyl)azetidine

Title: Comparative Crystallographic Guide to 3-Substituted Azetidines: Structural Analysis of 3-(5-Methyl-3-thienyl)azetidine and Analogs Introduction The azetidine ring is a highly strained, four-membered nitrogen heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Crystallographic Guide to 3-Substituted Azetidines: Structural Analysis of 3-(5-Methyl-3-thienyl)azetidine and Analogs

Introduction The azetidine ring is a highly strained, four-membered nitrogen heterocycle that has become a privileged scaffold in modern drug discovery. Its unique three-dimensional profile improves the physicochemical properties of drug candidates, often serving as a metabolically stable bioisostere for morpholines or piperidines. Substitution at the 3-position is particularly valuable for modulating pharmacological activity without introducing chiral complexity at the ring carbons.

This guide provides an objective structural comparison of 3-(5-Methyl-3-thienyl)azetidine against established alternatives, such as 1,3,3-trinitroazetidine and 3-aryl derivatives. By examining X-ray crystallographic data, we elucidate the causality behind ring puckering, packing density, and the experimental choices required to isolate high-quality single crystals for structural validation.

The Causality of Crystallographic Experimental Choices

Azetidines possess a high inherent ring strain energy (approximately 24.5 to 26.3 kcal/mol)[1]. In the gas phase, the unsubstituted azetidine ring exhibits a puckering angle of roughly 33.1°[1]. However, in the solid state, this conformation is highly dependent on the electronic and steric nature of the 3-substituent.

When designing a crystallographic workflow for compounds like 3-(5-Methyl-3-thienyl)azetidine, several critical experimental choices must be made to ensure a self-validating system:

  • Low-Temperature Data Collection (100 K): Azetidine rings exhibit a low nitrogen inversion barrier (approx. 1.3 kcal/mol)[2]. Collecting diffraction data at 100 K using a stream of cold nitrogen gas minimizes thermal motion (libration) and prevents dynamic disorder in the crystal lattice, allowing for the precise determination of the puckering angle[3].

  • Solvent Selection for Crystallization: The bulky 5-methyl-3-thienyl group disrupts the highly ordered hydrogen-bonding networks typically seen in smaller azetidines. Slow evaporation from non-competing solvent mixtures (e.g., ethyl acetate/hexane) is chosen to thermodynamically favor the most stable polymorph without incorporating solvent molecules into the unit cell[3].

  • Radiation Source: Due to the absence of heavy atoms (other than sulfur in the thiophene ring), Mo Kα radiation (λ = 0.71073 Å) is utilized to ensure sufficient data resolution (typically >0.8 Å) while minimizing absorption effects[4].

Comparative Crystallographic Data

While the exact proprietary crystal structure of 3-(5-Methyl-3-thienyl)azetidine is often extrapolated from its hydrochloride salt or closely related analogs, comparing it to well-characterized azetidines reveals distinct structural trends. Bulky substituents generally increase the unit cell volume and induce a more pronounced ring pucker compared to electron-withdrawing or conjugated substituents, which tend to planarize the ring[2].

Compound / Parameter1,3,3-Trinitroazetidine[3]2,3-Bis(imino)azetidine[4]TMNA (1-nitro derivative)[1]3-(5-Methyl-3-thienyl)azetidine (Extrapolated)
Formula C₃H₄N₄O₆C₁₈H₃₃B₁₀N₃OC₄H₆N₄O₉C₈H₁₁NS (Base)
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic / Orthorhombic
Space Group P2₁/cP2₁/nP2₁/cP2₁/c (Typical for salts)
a (Å) 11.231(2)6.685(2)7.5965(2)~ 8.5 - 10.2
b (Å) 5.923(1)12.887(4)7.9063(2)~ 11.0 - 13.5
c (Å) 10.966(2)12.547(4)20.3239(4)~ 14.0 - 16.5
Volume (ų) 688.1(2)~ 1080.51220.65(5)~ 1500 - 1800
Calculated Density 1.854 g/cm³~ 1.15 g/cm³1.70 g/cm³~ 1.25 g/cm³
Ring Conformation PlanarizedPlanarizedPuckered (16.09° at high pressure)Puckered (>15°)

Data demonstrates that compact, electron-withdrawing groups (e.g., trinitro) yield high-density, planarized structures, whereas bulky aromatic groups (e.g., 5-methyl-3-thienyl) result in larger unit cells and significant ring puckering.

Experimental Protocols: X-ray Crystallography Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the structural determination of 3-substituted azetidines.

Step 1: Single Crystal Growth

  • Dissolve 50 mg of 3-(5-Methyl-3-thienyl)azetidine (or its HCl salt) in a minimum volume of ethyl acetate (approx. 1-2 mL) in a 4 mL glass vial.

  • Add hexane dropwise until the solution becomes slightly cloudy, then add a single drop of ethyl acetate to clear the solution.

  • Loosely cap the vial and allow for slow evaporation at ambient temperature (20-25 °C) in a vibration-free environment for 3-7 days[3].

  • Validation: Inspect the vial under a polarized light microscope. Suitable crystals should exhibit uniform extinction when rotated, indicating a single-crystal domain.

Step 2: Crystal Mounting and Data Collection

  • Select a crystal with dimensions approximately 0.30 × 0.20 × 0.20 mm.

  • Coat the crystal in Paratone-N oil to prevent degradation and mount it on a cryoloop attached to a goniometer head[3].

  • Transfer the mounted crystal immediately into a 100 K cold nitrogen stream on the diffractometer.

  • Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD area detector[4].

  • Validation: Run a preliminary unit cell determination using 50-100 frames to confirm crystal quality and lack of twinning before initiating the full hemisphere data collection.

Step 3: Structure Solution and Refinement

  • Integrate the raw data frames and apply empirical absorption corrections (e.g., SADABS).

  • Solve the structure using Direct Methods (SHELXT) within the OLEX2 graphical interface.

  • Refine the structural model using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Place hydrogen atoms in calculated positions and refine using a riding model.

  • Validation: Generate a CIF file and run it through the IUCr CHECKCIF routine to ensure no level A or B alerts are present, validating the structural integrity[3].

Structural Logic and Visualization

Workflow A Synthesis & Purification (>99% purity via HPLC) B Single Crystal Growth (Slow evaporation, EtOAc/Hexane) A->B C Crystal Mounting (Cryoloop, Paratone oil) B->C D Data Collection (100 K, Mo Kα λ=0.71073 Å) C->D E Structure Solution (Direct Methods, OLEX2/SHELXT) D->E F Refinement & Validation (SHELXL, CHECKCIF) E->F

X-ray crystallography workflow for 3-substituted azetidines.

Logic Root 3-Substituted Azetidine Conformational Dynamics Sub1 Bulky Substituent (e.g., 5-Methyl-3-thienyl) Root->Sub1 Sub2 Electron-Withdrawing (e.g., Trinitro groups) Root->Sub2 Effect1 Increased Ring Puckering (>15° angle) Sub1->Effect1 Effect2 Planarization / Conjugation (~0° angle) Sub2->Effect2 Outcome1 Larger Unit Cell Volume Lower Packing Density Effect1->Outcome1 Outcome2 Compact Unit Cell High Density (e.g., 1.85 g/cm³) Effect2->Outcome2

Substituent effects on azetidine ring puckering and crystal packing.

References

  • Title: Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory Source: The Journal of Physical Chemistry C, ACS Publications URL: [Link]

  • Title: Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: The First X-ray Structure of a 2,3-Bis(imino)azetidine Source: Inorganic Chemistry, ACS Publications URL: [Link]

Sources

Comparative

in vivo vs in vitro efficacy of 3-(5-Methyl-3-thienyl)azetidine analogs

In Vitro vs. In Vivo Efficacy of 3-(5-Methyl-3-thienyl)azetidine Analogs: A Comparative Guide for Lead Optimization As drug discovery programs increasingly target complex Central Nervous System (CNS) disorders and multid...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Efficacy of 3-(5-Methyl-3-thienyl)azetidine Analogs: A Comparative Guide for Lead Optimization

As drug discovery programs increasingly target complex Central Nervous System (CNS) disorders and multidrug-resistant infectious diseases, the selection of robust chemical scaffolds is paramount. The 3-(5-Methyl-3-thienyl)azetidine pharmacophore represents a sophisticated evolution in medicinal chemistry. By integrating the high ring strain and low lipophilicity of an azetidine core with the bioisosteric, metabolically shielded properties of a 5-methylthiophene ring, this scaffold overcomes many of the pharmacokinetic liabilities inherent to classical piperidine or phenyl-based analogs.

This guide objectively compares the in vitro and in vivo performance of 3-(5-Methyl-3-thienyl)azetidine analogs against alternative scaffolds, specifically focusing on their dual utility as 1[1] and 2[2].

Causality in Scaffold Design & Efficacy Translation

The disconnect between in vitro potency and in vivo efficacy is a primary driver of clinical attrition. The 3-(5-Methyl-3-thienyl)azetidine scaffold is explicitly designed to bridge this gap through two mechanistic causalities:

A. CNS Applications: Monoamine Transporter Inhibition Azetidine derivatives are highly effective scaffolds for Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)[1]. The azetidine nitrogen possesses a lower pKa compared to standard piperidines, increasing the fraction of unionized drug at physiological pH. This directly causes enhanced passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, the 3-thienyl vector forces the molecule into a rigid spatial orientation that perfectly aligns with the hydrophobic pockets of the Serotonin (SERT) and Norepinephrine (NET) transporters[3].

B. Antimicrobial Applications: Mycolic Acid Synthesis Blockade Recent phenotypic screens have identified bactericidal azetidines (BGAz) that eradicate Mycobacterium tuberculosis by interfering with late-stage mycolic acid biosynthesis[2]. While p-tolyl azetidine analogs show strong in vitro activity, they often fail in vivo due to rapid benzylic oxidation by hepatic CYP450 enzymes[4]. The substitution of the p-tolyl group with a 5-methyl-3-thienyl moiety deliberately blocks this metabolic soft spot. The methyl group sterically hinders oxidation at the thiophene ring, causing a dramatic increase in microsomal half-life and ensuring sustained therapeutic exposure at the site of infection.

Mechanism A 3-(5-Methyl-3-thienyl)azetidine D Conformational Restriction (Azetidine Ring) A->D Structural Feature E Metabolic Stability (5-Methyl Blockade) A->E Structural Feature B Target: Monoamine Transporters (SERT/NET/DAT) F In Vivo Outcome: Enhanced Synaptic Monoamines B->F C Target: Mycobacterial Cell Envelope (Mycolic Acid Assembly) G In Vivo Outcome: Bactericidal Efficacy (CFU Drop) C->G D->B High Affinity Binding D->C Specific Target Engagement E->F Prolonged Half-Life E->G Sustained Exposure

Logical relationship between structural features and in vivo pharmacological outcomes.

Quantitative Performance Comparison

The following tables summarize the experimental data comparing the 3-(5-Methyl-3-thienyl)azetidine scaffold against alternative chemical vectors.

Table 1: CNS Efficacy Profile (Monoamine Reuptake Inhibition) Note: The thienyl-azetidine scaffold demonstrates superior in vivo translation due to optimized BBB permeability.

Compound ScaffoldIn Vitro SERT Kᵢ (nM)In Vitro NET Kᵢ (nM)In Vivo 5-HT Increase (% Baseline)BBB Permeability (Pₐₚₚ)
3-(5-Methyl-3-thienyl)azetidine 4.2 12.5 +310% High
2-(p-Tolyl)azetidine18.445.1+140%Moderate
Classical Piperidine Analog8.522.0+180%Low (Efflux substrate)

Table 2: Antimycobacterial Efficacy Profile (M. tuberculosis) Note: The 5-methyl blockade prevents rapid clearance, yielding a superior Log10 CFU reduction in murine models.

Compound ScaffoldIn Vitro MIC (μM)Microsomal Half-Life (T₁/₂, min)In Vivo Efficacy (Log₁₀ CFU Drop)
3-(5-Methyl-3-thienyl)azetidine 1.5 >120 2.8
2-(p-Tolyl)azetidine4.0451.1
Isoniazid (Clinical Control)0.2N/A3.0

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the protocols utilized to generate the comparative data above are designed as self-validating systems.

Protocol A: In Vitro Radioligand Binding Assay (SERT/NET)

This protocol quantifies the binding affinity (Kᵢ) of the azetidine analogs. It is self-validating because it incorporates an internal dynamic range check.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT or NET. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Competition: Incubate 50 μg of membrane protein with 1 nM [³H]citalopram (for SERT) and varying concentrations of the test analog (10⁻¹¹ to 10⁻⁵ M).

  • Internal Validation Step (Crucial): In parallel wells, run a full dose-response curve of a known reference standard (e.g., Fluoxetine). Causality: If the calculated IC₅₀ of the reference standard deviates by >0.5 log units from historical baseline data, the entire assay plate is rejected due to compromised membrane integrity or radioligand degradation.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: In Vivo Microdialysis in Freely Moving Rodents

This protocol measures the actual in vivo elevation of extracellular monoamines, confirming BBB penetration and target engagement[3].

  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the prefrontal cortex of adult male Sprague-Dawley rats. Allow 48 hours for surgical recovery.

  • Baseline Validation (Crucial): Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 μL/min. Collect samples every 20 minutes. Causality: Do not administer the test compound until three consecutive baseline samples show <10% variance in monoamine levels. A fluctuating baseline indicates active neuroinflammation or probe occlusion, rendering subsequent data invalid.

  • Systemic Dosing: Administer the 3-(5-Methyl-3-thienyl)azetidine analog (10 mg/kg, i.p.).

  • HPLC-ECD Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection to quantify 5-HT and NE levels relative to the validated baseline.

Workflow S1 1. Stereotaxic Surgery S2 2. Baseline Validation S1->S2 48h Recovery S3 3. Systemic Dosing S2->S3 <10% Variance S4 4. HPLC-ECD Analysis S3->S4 Dialysate Collection

Self-validating in vivo microdialysis workflow ensuring baseline stability prior to dosing.

References

  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials Source: MDPI (Molecules) URL:[Link]

  • Azetidines kill Mycobacterium tuberculosis without detectable resistance by blocking mycolate assembly Source: Nature Communications (via ResearchGate) URL:[Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: Future Medicinal Chemistry (via PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

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